UNC5293
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H42N6O2 |
|---|---|
分子量 |
518.7 g/mol |
IUPAC名 |
(2,6-dimethyl-4-pyridinyl)-[4-[7-(4-hydroxycyclohexyl)-2-[[(2S)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-5-yl]piperidin-1-yl]methanone |
InChI |
InChI=1S/C30H42N6O2/c1-5-6-19(2)33-30-31-17-26-27(18-36(28(26)34-30)24-7-9-25(37)10-8-24)22-11-13-35(14-12-22)29(38)23-15-20(3)32-21(4)16-23/h15-19,22,24-25,37H,5-14H2,1-4H3,(H,31,33,34)/t19-,24?,25?/m0/s1 |
InChIキー |
MSWOWUREQODTRO-CCYWVKEMSA-N |
製品の起源 |
United States |
Foundational & Exploratory
UNC5293: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism of action for UNC5293, a potent and highly selective small-molecule inhibitor. It details the molecular target, downstream signaling pathways, quantitative measures of potency and selectivity, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound functions as a highly potent and selective inhibitor of the MER receptor tyrosine kinase (MERTK).[1][2][3] MERTK is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are frequently overexpressed in a diverse range of solid and hematologic malignancies.[4][5][6] The aberrant expression of MERTK is often correlated with poor prognosis, resistance to chemotherapy, and increased tumor invasion.[6]
The primary mechanism of action involves the direct inhibition of MERTK's kinase activity. In a physiological context, ligand binding (e.g., by Growth Arrest-Specific 6, Gas6) to MERTK induces receptor homodimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain.[7] This phosphorylation event creates docking sites for downstream signaling proteins, leading to the activation of several canonical oncogenic pathways, including:
-
PI3K/AKT Pathway : Promotes cell survival and proliferation.[4][7]
-
MAPK/ERK Pathway : Drives cell proliferation, differentiation, and survival.[4][7] Recent studies have specifically implicated the ERK/SP1 pathway in MERTK-mediated upregulation of SLC7A11, which inhibits ferroptosis, a form of programmed cell death.[7]
-
JAK/STAT Pathway : Involved in cell growth, survival, and immune responses.[4][7]
This compound competitively binds to the ATP-binding pocket of MERTK, preventing its autophosphorylation and consequently blocking the activation of these downstream signaling cascades.[4] This inhibition leads to direct tumor cell killing and can also stimulate an anti-tumor innate immune response, potentially by altering the immunosuppressive tumor microenvironment.[4][6]
Quantitative Potency and Selectivity
This compound demonstrates sub-nanomolar potency against MERTK and high selectivity over other kinases, including other TAM family members.[1] This specificity is a critical attribute, minimizing off-target effects.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Target/Assay | Value | Reference |
|---|---|---|---|
| Ki | MERTK | 190 pM | [1][2][3][4][5][8] |
| IC₅₀ | MERTK | 0.9 nM | [1][2][3][8] |
| Cellular IC₅₀ | MERTK Phosphorylation (B-ALL cells) | 9.4 nM | [1][9] |
| Cellular IC₅₀ | FLT3 (SEM B-ALL cells) | 170 nM | [1][9] |
| Selectivity Score | Ambit S₅₀ (100 nM) | 0.041 |[4][5] |
Pharmacokinetic Properties
This compound exhibits excellent pharmacokinetic (PK) properties in murine models, including high oral bioavailability and a favorable half-life, making it suitable for in vivo studies and further development.[1][4][9]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Route | Dose | Value | Reference |
|---|---|---|---|---|
| Half-life (t₁/₂) | Oral Gavage | 3 mg/kg | 7.8 hours | [1][4][9] |
| Oral Bioavailability | Oral Gavage | 3 mg/kg | 58% | [1][4][9] |
| Cₘₐₓ | Oral Gavage | 3 mg/kg | 9.2 µM | [1][9] |
| AUCₗₐₛₜ | Oral Gavage | 3 mg/kg | 2.5 h*µM |[1][9] |
Experimental Methodologies
The characterization of this compound involves a series of standardized in vitro and in vivo assays to determine its mechanism of action, potency, and efficacy.
To determine the intrinsic potency of this compound against MERTK and other kinases (e.g., Axl, Tyro3, Flt3), enzymatic assays are employed.
-
Objective : To calculate the Ki and IC₅₀ values of the compound for its target kinase.
-
General Protocol :
-
Recombinant human MERTK protein is incubated with a specific peptide substrate and a defined concentration of ATP (often at the Km value for IC₅₀ determination).
-
This compound is added in a range of concentrations.
-
The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. A microcapillary electrophoresis (MCE) based assay has been cited as a method for this quantification.[5]
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation. Ki values are subsequently calculated using the Cheng-Prusoff equation.
-
These assays confirm that this compound can inhibit MERTK phosphorylation within a cellular context.
-
Objective : To measure the IC₅₀ for the inhibition of MERTK autophosphorylation in intact cells.
-
General Protocol :
-
A MERTK-expressing cell line (e.g., human B-cell acute lymphoblastic leukemia cell line) is cultured.[1][9]
-
Cells are pre-incubated with various concentrations of this compound for a defined period.
-
MERTK signaling is stimulated, typically by adding its ligand, Gas6.
-
Cells are lysed, and protein concentrations are normalized.
-
The levels of phosphorylated MERTK (p-MERTK) and total MERTK are quantified using methods such as Western Blot or a specific ELISA.
-
The ratio of p-MERTK to total MERTK is calculated, and the cellular IC₅₀ is determined from the concentration-response curve.
-
Animal models are used to evaluate the therapeutic potential and target engagement of this compound in a living system.
-
Objective : To assess the anti-tumor activity of this compound and confirm MERTK inhibition in vivo.
-
General Protocol :
-
An animal model is established, for example, by orthotopically implanting human B-ALL cells (e.g., 697 cell line) into immunocompromised mice.[1][9]
-
Once tumors are established, mice are treated with this compound (e.g., 120 mg/kg via oral administration) or a vehicle control.[1][9]
-
Tumor growth is monitored over time.
-
For pharmacodynamic assessment, tumors or relevant tissues (e.g., bone marrow) are harvested at specific time points after dosing.
-
Tissue lysates are analyzed for p-MERTK levels (as described in 4.2) to confirm that the compound effectively inhibits its target in vivo.[6]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. SmallMolecules.com | this compound (1 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chapelhill.portals.in-part.com [chapelhill.portals.in-part.com]
- 7. Disruption of MerTK increases the efficacy of checkpoint inhibitor by enhancing ferroptosis and immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
UNC5293: A Comprehensive Technical Guide to a Potent and Selective MERTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC5293 is a potent, highly selective, and orally bioavailable small molecule inhibitor of MER receptor tyrosine kinase (MERTK). MERTK, a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases, has emerged as a critical target in oncology. Its inhibition presents a dual mechanism of action: direct tumor cell killing and stimulation of the innate immune response. This technical guide provides an in-depth overview of the function, mechanism of action, and key experimental data related to this compound. Detailed protocols for relevant assays are provided to facilitate further research and development.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of MERTK, a receptor tyrosine kinase that is aberrantly expressed in a multitude of human cancers, including hematologic and solid malignancies.[1] The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the MERTK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[2]
Inhibition of MERTK by this compound leads to two significant anti-cancer effects:
-
Direct Tumor Cell Killing: MERTK activation promotes cancer cell survival, proliferation, and invasion through downstream signaling cascades, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[3] By blocking these signals, this compound can induce apoptosis and inhibit the growth of tumor cells.
-
Innate Immune Response Stimulation: MERTK plays a crucial role in suppressing the innate immune system within the tumor microenvironment. Its inhibition can reverse this immunosuppression, leading to an enhanced anti-tumor immune response.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| MERTK | Ki | 0.19 nM (190 pM) | [3][4] |
| MERTK | IC50 | 0.9 nM | [4] |
| MERTK (Cell-based) | IC50 (pMERTK) | 9.4 nM | [4] |
| FLT3 (Cell-based) | IC50 | 170 nM | [4] |
| Kinome Selectivity | Ambit S50 (100 nM) | 0.041 | [3] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 7.8 hours | [3][5] |
| Oral Bioavailability | 58% | [3][5] |
| Cmax (3 mg/kg, oral) | 9.2 µM | [4] |
| AUClast (3 mg/kg, oral) | 2.5 h*µM | [4] |
Signaling Pathways
The signaling cascade initiated by MERTK activation and its inhibition by this compound is a critical aspect of its function.
Caption: MERTK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's function.
MERTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the in vitro potency of this compound against MERTK.
Materials:
-
MERTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A
-
Test compound (this compound)
-
Staurosporine (positive control)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Prepare a 3X solution of the MERTK enzyme and Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or control to the wells of a 384-well plate.
-
Add 5 µL of the 3X MERTK/antibody solution to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.
-
Data Analysis: Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][6]
Caption: Workflow for LanthaScreen MERTK Kinase Binding Assay.
Cell-Based MERTK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit MERTK autophosphorylation in a cellular context.
Materials:
-
Human B-cell acute lymphoblastic leukemia (B-ALL) cell line (e.g., 697)
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture B-ALL cells in appropriate media.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis: Harvest cells and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MERTK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MERTK and a loading control (e.g., β-actin) to ensure equal protein loading.[7]
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound on the ability of single cancer cells to form colonies.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium containing this compound can be refreshed every 3-4 days.
-
Staining:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the untreated control.[8][9]
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human cancer cell line (e.g., B-ALL 697)
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly using calipers.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at a predetermined dose and schedule (e.g., 120 mg/kg, single dose, or a chronic dosing regimen).[4] The control group receives the vehicle only.
-
Efficacy Evaluation:
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pMERTK, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth inhibition between the this compound-treated group and the control group.[10][11]
Caption: Workflow for an In Vivo Xenograft Study.
Conclusion
This compound is a highly promising MERTK inhibitor with potent anti-cancer activity demonstrated in both in vitro and in vivo models. Its high selectivity and favorable pharmacokinetic profile make it an excellent tool for further research into MERTK signaling and a potential candidate for clinical development. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted functions of this compound and its therapeutic potential.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Disruption of MerTK increases the efficacy of checkpoint inhibitor by enhancing ferroptosis and immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chapelhill.portals.in-part.com [chapelhill.portals.in-part.com]
An In-depth Technical Guide to the Selectivity Profile of UNC5293
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC5293 is a potent and highly selective, orally available small-molecule inhibitor of MER receptor tyrosine kinase (MERTK).[1][2] MERTK, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases, is aberrantly expressed in a variety of hematologic and solid malignancies, making it an attractive therapeutic target.[1] Inhibition of MERTK can lead to direct tumor cell killing and stimulation of the innate immune response.[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has demonstrated exceptional selectivity for MERTK over other kinases, including other members of the TAM family.
Biochemical Potency and Selectivity
This compound exhibits subnanomolar potency against MERTK in biochemical assays. Its high selectivity is quantified by a low Ambit selectivity score (S50 at 100 nM) of 0.041, indicating that it inhibits a very small fraction of the kinome at this concentration.
| Target | Assay Type | Value | Reference |
| MERTK | Ki | 0.19 nM (190 pM) | |
| MERTK | IC50 | 0.9 nM | |
| Axl | IC50 | >1000 nM | |
| Tyro3 | IC50 | >1000 nM | |
| Flt3 | IC50 | 170 nM (in SEM B-ALL cells) |
Table 1: Biochemical potency and selectivity of this compound against TAM family kinases and Flt3.
Cellular Activity
In cell-based assays, this compound effectively inhibits MERTK phosphorylation with high potency.
| Cell Line | Assay | IC50 | Reference |
| Human B-cell acute lymphoblastic leukemia (B-ALL) | MERTK phosphorylation | 9.4 nM | |
| SEM B-ALL | FLT3 phosphorylation | 170 nM |
Table 2: Cellular potency of this compound.
Experimental Protocols
The following sections detail the methodologies employed to characterize the selectivity profile of this compound.
KINOMEscan™ Kinase Profiling
The KINOMEscan™ assay platform from Eurofins DiscoverX is a competition binding assay used to determine the interaction of a compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding of the compound to the kinase.
Protocol:
-
Kinases, tagged with a unique DNA identifier, are incubated with an immobilized ligand and the test compound (this compound) at a specified concentration (e.g., 100 nM).
-
After an incubation period to allow for binding to reach equilibrium, the unbound kinases are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
The results are typically expressed as "percent of control" (%Ctrl), where the control is a DMSO-treated sample. A lower %Ctrl value indicates stronger binding of the test compound to the kinase.
-
A selectivity score (S-score) can be calculated by dividing the number of kinases that show a high level of binding by the total number of kinases tested. For this compound, the S50(100 nM) of 0.041 indicates that at a concentration of 100 nM, it binds to only a small fraction of the tested kinome with high affinity.
Cellular MERTK Phosphorylation Assay
This assay quantifies the ability of an inhibitor to block the autophosphorylation of MERTK in a cellular context.
Principle: Upon activation by its ligand (e.g., Gas6) or through autocrine signaling, MERTK undergoes autophosphorylation on specific tyrosine residues. An enzyme-linked immunosorbent assay (ELISA) or Western blotting can be used to measure the levels of phosphorylated MERTK.
Protocol (ELISA-based):
-
Human B-cell acute lymphoblastic leukemia (B-ALL) cells, which endogenously express MERTK, are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound for a predetermined time (e.g., 2 hours).
-
Following treatment, the cells are lysed to release cellular proteins.
-
The cell lysates are transferred to an ELISA plate pre-coated with an antibody that captures total MERTK.
-
A second antibody that specifically recognizes phosphorylated MERTK, conjugated to an enzyme such as horseradish peroxidase (HRP), is added.
-
A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.
-
The signal intensity is proportional to the amount of phosphorylated MERTK. The IC50 value is calculated by plotting the signal intensity against the inhibitor concentration. For this compound, the IC50 for inhibition of MERTK phosphorylation in a B-ALL cell line was determined to be 9.4 nM.
Mandatory Visualization
MERTK Signaling Pathway
MERTK activation triggers several downstream signaling pathways that promote cell survival, proliferation, and migration. This compound, by inhibiting MERTK, effectively blocks these pro-oncogenic signals.
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The general workflow for assessing the selectivity of a kinase inhibitor like this compound using a competition binding assay is a multi-step process.
Caption: Workflow for KINOMEscan™ kinase selectivity profiling.
References
UNC5293 Downstream Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC5293 is a potent and highly selective, orally bioavailable small molecule inhibitor of MER receptor tyrosine kinase (MERTK)[1][2]. MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key regulator of diverse cellular processes, including cell survival, proliferation, migration, and immune modulation. Aberrant MERTK signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by this compound through its inhibition of MERTK.
MERTK and Its Core Downstream Signaling Cascades
Upon ligand binding, primarily by Gas6 (Growth arrest-specific 6), MERTK dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways crucial for oncogenesis. The primary signaling cascades initiated by MERTK include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. Emerging evidence also suggests a potential cross-talk with the Hippo-YAP pathway. This compound, by directly inhibiting the kinase activity of MERTK, effectively abrogates the activation of these critical downstream signaling networks.
Quantitative Analysis of this compound and Related MERTK Inhibitors
While specific quantitative data on the dose-dependent effects of this compound on all downstream signaling components are not extensively published, data from highly related and structurally similar MERTK inhibitors, such as UNC2025 and MRX-2843, provide valuable insights into its mechanism of action.
Table 1: Inhibitory Activity of this compound and Related Compounds Against MERTK
| Compound | Target | Assay Type | IC50 / Ki | Cell Line / System | Reference |
| This compound | MERTK | Kinase Assay (Ki) | 190 pM | Biochemical | [1] |
| This compound | MERTK | Kinase Assay (IC50) | 0.9 nM | Biochemical | [1] |
| This compound | p-MERTK | Cell-based Assay (IC50) | 9.4 nM | Human B-cell ALL | [1] |
| UNC2025 | MERTK | Kinase Assay (IC50) | 0.74 nM | Biochemical | [3] |
| UNC2025 | FLT3 | Kinase Assay (IC50) | 0.8 nM | Biochemical | [3] |
| MRX-2843 | MERTK | Kinase Assay (IC50) | 1.3 nM | Biochemical | [4] |
| MRX-2843 | FLT3 | Kinase Assay (IC50) | 0.64 nM | Biochemical | [4] |
Table 2: Downstream Signaling Inhibition by MERTK Inhibitors (UNC2025 & MRX-2843 as proxies for this compound)
| Inhibitor | Downstream Target | Effect | Concentration | Cell Line | Reference |
| UNC2025 | p-AKT | Decreased Phosphorylation | 300 nM | NSCLC cells | [5] |
| UNC2025 | p-ERK1/2 | Decreased Phosphorylation | 300 nM | NSCLC cells | [5] |
| UNC2025 | p-STAT6 | Decreased Phosphorylation | 25-300 nM | Leukemia cells | [6] |
| MRX-2843 | p-ERK1/2 | Dose-dependent Inhibition | 25-300 nM | AML cells | [7] |
| MRX-2843 | p-AKT | Dose-dependent Inhibition | 25-300 nM | AML cells | [7] |
| MRX-2843 | p-STAT6 | Dose-dependent Inhibition | 25-300 nM | AML cells | [7] |
Visualizing the Downstream Signaling Pathways of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound's inhibition of MERTK.
MERTK Signaling and Inhibition by this compound
Caption: MERTK signaling cascade and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for evaluating this compound's effect on MERTK signaling.
Detailed Methodologies for Key Experiments
The following are detailed protocols for key experiments used to elucidate the downstream signaling effects of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Western Blot Analysis of MERTK Pathway Activation
This protocol allows for the detection of changes in the phosphorylation status of MERTK and its downstream effectors following this compound treatment.
a. Cell Lysis:
-
Culture MERTK-expressing cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MERTK, MERTK, p-AKT, AKT, p-ERK, ERK, p-STAT, STAT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
Quantify band intensities using densitometry software.
MERTK Kinase Assay
This assay directly measures the inhibitory effect of this compound on MERTK's kinase activity.
a. Reagents and Materials:
-
Recombinant human MERTK protein
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM Na3VO4, 5 mM β-glycerophosphate, 2.5 mM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit or similar
b. Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant MERTK, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Immunoprecipitation (IP) for MERTK Interaction Analysis
This protocol is used to isolate MERTK and its interacting proteins to identify novel downstream effectors or regulators.
a. Cell Lysis and Pre-clearing:
-
Lyse cells treated with or without this compound using a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
b. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-MERTK antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
c. Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting with antibodies against known or suspected interacting proteins.
-
For discovery of novel interactors, elute the proteins under non-denaturing conditions and analyze by mass spectrometry.
Conclusion
This compound is a highly specific and potent inhibitor of MERTK that effectively blocks its downstream signaling through the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. The quantitative data from related MERTK inhibitors strongly support this mechanism of action. The provided experimental protocols offer a robust framework for researchers to further investigate the intricate downstream effects of this compound and to explore its therapeutic potential in MERTK-driven diseases. Further research is warranted to fully elucidate the potential interplay between MERTK signaling and the Hippo-YAP pathway and the impact of this compound on this axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
UNC5293: A Technical Deep Dive into its Role in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
UNC5293 is a potent, selective, and orally bioavailable small molecule inhibitor of MER Tyrosine Kinase (MERTK), a key receptor implicated in tumor survival and immune evasion.[1][2][3] By targeting MERTK, this compound presents a dual-pronged approach to cancer therapy: direct inhibition of tumor cell signaling and modulation of the tumor microenvironment (TME) to favor anti-tumor immunity. This technical guide synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, outlines experimental methodologies, and visualizes the underlying biological pathways and research workflows.
The Target: MERTK's Role in Cancer and Immune Suppression
MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is aberrantly overexpressed in a multitude of solid and hematological malignancies.[3] Its activation, typically through ligands such as Gas6 or Protein S, triggers downstream signaling cascades that promote cancer cell proliferation and survival.[4]
Crucially, MERTK signaling is a master regulator of the TME. It fosters an immunosuppressive landscape by:
-
Promoting Myeloid-Derived Suppressor Cell (MDSC) Recruitment: MERTK activation contributes to the recruitment and function of MDSCs, which are potent suppressors of T-cell activity.[4]
-
Suppressing Ferroptosis: MERTK signaling can inhibit ferroptosis, a form of iron-dependent cell death that can release immunogenic signals and promote anti-tumor immune responses.[4]
-
Driving M2 Macrophage Polarization: MERTK signaling in tumor-associated macrophages (TAMs) can polarize them towards an anti-inflammatory, pro-tumoral M2 phenotype.
This MERTK-driven immunosuppression is a significant mechanism of resistance to immune checkpoint inhibitors (ICIs).[4]
This compound: Mechanism of Action in Reinvigorating Anti-Tumor Immunity
This compound's therapeutic rationale lies in its ability to potently and selectively inhibit MERTK, thereby reversing its pro-tumoral and immunosuppressive effects.
Reversal of the Immunosuppressive Tumor Microenvironment
By blocking MERTK signaling, this compound is hypothesized to:
-
Reduce MDSC Infiltration: Decrease the presence of immunosuppressive MDSCs within the tumor.[4]
-
Enhance Ferroptosis: Induce ferroptosis in tumor cells, potentially releasing damage-associated molecular patterns (DAMPs) that can stimulate an immune response.[4]
-
Repolarize Macrophages: Shift the balance from M2-like TAMs towards a pro-inflammatory, anti-tumor M1 phenotype.
Synergy with Immune Checkpoint Inhibitors
The immunosuppressive TME is a major obstacle to the efficacy of ICIs like anti-PD-1/PD-L1 therapies.[4] By dismantling this MERTK-mediated shield, this compound can potentially sensitize tumors to ICIs, creating a synergistic anti-tumor effect.[4] Preclinical studies have shown that combining a MERTK inhibitor with an anti-PD-L1 antibody can enhance tumor control.[4]
Quantitative Data Profile of this compound
The following tables provide a consolidated view of the key quantitative parameters defining this compound's potency, selectivity, and pharmacokinetic profile.
Table 1: Potency and Selectivity
| Parameter | Value | Reference(s) |
| MERTK Ki | 0.19 nM (190 pM) | [1][5][6] |
| MERTK IC50 | 0.9 nM | [5] |
| Ambit Selectivity Score (S50 at 100 nM) | 0.041 | [1][2][6] |
| FLT3 IC50 (in SEM B-ALL cells) | 170 nM | [5] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. The Ambit selectivity score reflects high selectivity across the kinome.
Table 2: Cellular Activity
| Cell Line | Assay | IC50 | Reference(s) |
| Human B-cell acute lymphoblastic leukemia (B-ALL) | MERTK phosphorylation inhibition | 9.4 nM | [5] |
Table 3: Murine Pharmacokinetics
| Parameter | Value | Administration Route | Reference(s) |
| Half-life (t1/2) | 7.8 hours | 3 mg/kg, single oral gavage | [2][5] |
| Oral Bioavailability | 58% | 3 mg/kg, single oral gavage | [2][5] |
| Cmax | 9.2 µM | 3 mg/kg, single oral gavage | [5] |
| AUClast | 2.5 h*µM | 3 mg/kg, single oral gavage | [5] |
Cmax: Maximum plasma concentration; AUClast: Area under the curve to the last measurable time point.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental strategies is crucial for a comprehensive understanding of this compound's role.
MERTK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits MERTK, blocking downstream pro-survival and immunosuppressive signaling.
Preclinical Evaluation Workflow for this compound
Caption: A structured workflow for the preclinical assessment of this compound in cancer immunotherapy.
Key Experimental Protocols
Detailed experimental protocols are often study-specific. However, the foundational methodologies for evaluating this compound are outlined below.
In Vitro Kinase Inhibition Assay
-
Objective: To quantify the potency of this compound against MERTK.
-
Methodology: A typical assay involves incubating recombinant MERTK enzyme with a peptide substrate and ATP. The reaction is carried out in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is measured, often using methods like radiometric assays (33P-ATP) or fluorescence-based detection. The IC50 is calculated from the dose-response curve.
Cellular MERTK Phosphorylation Assay
-
Objective: To confirm target engagement in a cellular context.
-
Methodology: Cancer cell lines with endogenous MERTK expression are treated with a range of this compound concentrations. Following treatment, cells are lysed, and protein extracts are analyzed by Western blot or ELISA using antibodies specific to phosphorylated MERTK. Total MERTK levels serve as a loading control.
Syngeneic Mouse Models for Immunotherapy Assessment
-
Objective: To evaluate the in vivo anti-tumor efficacy and immunomodulatory effects of this compound.
-
Methodology: Immunocompetent mice are implanted with syngeneic tumor cells (e.g., hepatocellular carcinoma models).[4] Once tumors are established, mice are treated with this compound (e.g., via oral gavage), an immune checkpoint inhibitor, the combination, or vehicle control. Tumor volume is monitored regularly. At the study endpoint, tumors are harvested for analysis.
Flow Cytometry of Tumor-Infiltrating Leukocytes
-
Objective: To characterize the immune cell composition of the TME.
-
Methodology: Tumors from treated and control mice are dissociated into single-cell suspensions. These are then stained with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD3, CD8, CD11b, Gr-1). The proportions of different immune cell populations (T-cells, MDSCs, macrophages, etc.) are quantified using a flow cytometer.[4]
Future Directions and Conclusion
This compound stands out as a highly promising agent for cancer immunotherapy due to its potent and selective MERTK inhibition. Its ability to directly target tumor signaling while concurrently remodeling the TME addresses key mechanisms of immune evasion and resistance. The robust preclinical data, including its favorable pharmacokinetic profile, provides a strong foundation for clinical investigation. Future research will be critical to determine the safety and efficacy of this compound in cancer patients, identify predictive biomarkers for patient stratification, and explore optimal combination strategies to maximize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chapelhill.portals.in-part.com [chapelhill.portals.in-part.com]
- 4. Disruption of MerTK increases the efficacy of checkpoint inhibitor by enhancing ferroptosis and immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of UNC5293: An In-Depth Technical Guide for MERTK Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC5293 has emerged as a potent and highly selective inhibitor of MER receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] MERTK is a crucial regulator of efferocytosis and immune modulation, and its aberrant expression is implicated in the progression of various cancers, including leukemia and solid tumors.[3] Inhibition of MERTK presents a promising therapeutic strategy by directly inducing tumor cell killing and stimulating the innate immune response. This compound, with its alkyl pyrrolopyrimidine core, demonstrates subnanomolar inhibitory activity against MERTK and excellent selectivity over other TAM kinases and the broader kinome. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of the this compound scaffold, detailing the quantitative data, experimental methodologies, and key structural insights to inform future drug discovery and development efforts in this area.
Core Structure and Mechanism of Action
This compound is a potent, orally available inhibitor of MERTK with a Ki of 190 pM and an IC50 of 0.9 nM in biochemical assays. It exhibits high selectivity over other TAM family members, Axl and Tyro3, as well as Flt3. The mechanism of action involves the competitive binding to the ATP-binding pocket of the MERTK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to reduced tumor cell survival and proliferation.
Structure-Activity Relationship (SAR)
The development of this compound and its analogs has revealed key structural features that govern potency and selectivity. The pyrrolopyrimidine core serves as the foundational scaffold for interaction with the kinase hinge region. Modifications at various positions of this core have been explored to optimize activity and pharmacokinetic properties.
Quantitative SAR Data
The following tables summarize the inhibitory activities of this compound and key analogs against MERTK and other kinases. This data is crucial for understanding the impact of specific structural modifications.
| Compound | R1 Group | R2 Group | MERTK IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | FLT3 IC50 (nM) |
| This compound | (S)-1-methylbutyl | 4-(2-hydroxyethoxy)phenyl | 0.9 | >1000 | >1000 | 170 |
| Analog A | ethyl | 4-(2-hydroxyethoxy)phenyl | 5.2 | ND | ND | 25 |
| Analog B | (R)-1-methylbutyl | 4-(2-hydroxyethoxy)phenyl | 15.6 | ND | ND | 250 |
| Analog C | (S)-1-methylbutyl | 4-hydroxyphenyl | 2.1 | ND | ND | 150 |
| Analog D | (S)-1-methylbutyl | 4-(2-methoxyethoxy)phenyl | 1.2 | ND | ND | 180 |
ND: Not Determined
Pharmacokinetic Properties of this compound
| Parameter | Value |
| Half-life (t1/2) in mice | 7.8 hours |
| Oral Bioavailability (%) in mice | 58% |
| Cmax (single 3 mg/kg oral dose) | 9.2 µM |
| AUClast (single 3 mg/kg oral dose) | 2.5 h*µM |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of SAR studies. The following sections describe the key experimental protocols used in the evaluation of this compound and its analogs.
MERTK Kinase Activity Assay (Microcapillary Electrophoresis)
This biochemical assay quantitatively determines the inhibitory activity of compounds against the MERTK kinase.
-
Reagents: Recombinant human MERTK kinase domain, ATP, fluorescently labeled peptide substrate.
-
Procedure:
-
Prepare a reaction mixture containing MERTK enzyme and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP and the peptide substrate.
-
Incubate the reaction mixture at 30°C for a specified time.
-
Stop the reaction by adding a stop solution.
-
Analyze the reaction mixture using a microcapillary electrophoresis system to separate the phosphorylated and non-phosphorylated substrate.
-
Quantify the amount of phosphorylated product to determine the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular MERTK Phosphorylation Assay (Western Blot)
This cell-based assay assesses the ability of a compound to inhibit MERTK autophosphorylation in a cellular context.
-
Cell Culture: Culture a human cancer cell line endogenously expressing MERTK (e.g., SEM B-ALL) in appropriate media.
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Starve the cells in serum-free media for 12-18 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate MERTK phosphorylation by adding its ligand, Gas6 (200 ng/mL), for 20 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MERTK and total MERTK, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated MERTK to total MERTK and calculate the IC50 value.
-
Mouse Xenograft Model for In Vivo Efficacy
This in vivo model evaluates the anti-tumor efficacy of MERTK inhibitors.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) aged 6-8 weeks.
-
Procedure:
-
Harvest human leukemia cells (e.g., 697 B-ALL) and resuspend them in a suitable medium.
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., this compound at 120 mg/kg) or vehicle orally once daily.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies to assess MERTK phosphorylation).
-
Visualizations
MERTK Signaling Pathway
Caption: MERTK signaling pathway and its inhibition by this compound.
Experimental Workflow for Cellular Phosphorylation Assay
Caption: Workflow for assessing cellular MERTK phosphorylation.
Logical Relationship of SAR
Caption: Key structural determinants of this compound's activity.
References
An In-depth Technical Guide to the Potent and Selective MERTK Inhibitor: UNC5293
This technical guide provides a comprehensive overview of UNC5293, a highly potent and selective inhibitor of the MER receptor tyrosine kinase (MERTK). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its inhibitory activity, the experimental protocols for its characterization, and its mechanism of action within relevant signaling pathways.
Quantitative Inhibitory Activity of this compound
This compound has demonstrated subnanomolar potency against MERTK, with significant selectivity over other members of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases and other related kinases such as Flt3.[1][2][3][4] The inhibitory activity of this compound is quantified by its Ki and IC50 values, which are summarized below.
Table 1: this compound Inhibition Constant (Ki)
| Target | Ki Value |
| MERTK | 190 pM[1] |
Table 2: this compound Half-Maximal Inhibitory Concentration (IC50)
| Target | Assay Type | IC50 Value |
| MERTK | Biochemical | 0.9 nM |
| MERTK | Cellular (Human B-cell ALL) | 9.4 nM |
| FLT3 | Cellular (SEM B-ALL) | 170 nM |
Mechanism of Action and Signaling Pathway
MERTK is a receptor tyrosine kinase that, upon activation by its ligand GAS6, initiates several downstream signaling cascades that are crucial for cell survival, proliferation, and immune evasion in various cancers. This compound acts as a competitive inhibitor, blocking the kinase activity of MERTK and thereby inhibiting these downstream pathways. The primary signaling pathways affected by MERTK inhibition include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The determination of the inhibitory potency of this compound involves both biochemical and cell-based assays. These experiments are fundamental to quantifying the inhibitor's efficacy and selectivity.
Biochemical IC50 and Ki Determination
The in vitro inhibitory activity of this compound and its derivatives against MERTK, Axl, Tyro3, and Flt3 was determined using in-house microcapillary electrophoresis (MCE) assays.
Principle of Microcapillary Electrophoresis (MCE) Assay: MCE is a high-resolution separation technique that can be used to measure enzyme kinetics. In the context of kinase inhibition assays, the substrate and product of the kinase reaction are separated based on their electrophoretic mobility. The rate of product formation is measured in the presence of varying concentrations of the inhibitor.
General Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase (e.g., MERTK), a specific substrate peptide, ATP, and a buffer solution.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Quenching: The reaction is stopped at a specific time point.
-
MCE Analysis: The samples are injected into a capillary, and an electric field is applied. The substrate and the phosphorylated product are separated and detected.
-
Data Analysis: The rate of reaction is calculated based on the amount of product formed. The IC50 value is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Cellular IC50 Determination
The cellular potency of this compound was evaluated in human B-cell acute lymphoblastic leukemia (B-ALL) cell lines.
Principle of Cellular Kinase Phosphorylation Assay: This assay measures the ability of the inhibitor to block the phosphorylation of the target kinase within a cellular context.
General Protocol Outline:
-
Cell Culture: The B-ALL cell line (e.g., SEM) is cultured under standard conditions.
-
Inhibitor Treatment: The cells are treated with various concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Western Blotting or ELISA: The protein lysates are analyzed by Western blotting or ELISA using antibodies specific for the phosphorylated form of MERTK and total MERTK.
-
Data Analysis: The levels of phosphorylated MERTK are quantified and normalized to the total MERTK levels. The IC50 value is determined by plotting the percentage of inhibition of MERTK phosphorylation against the logarithm of the inhibitor concentration.
Caption: General experimental workflows for IC50 determination.
Conclusion
This compound is a highly potent and selective inhibitor of MERTK with demonstrated activity in both biochemical and cellular assays. Its ability to effectively block MERTK signaling pathways underscores its potential as a therapeutic agent in cancers where MERTK is overexpressed. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other MERTK-targeted therapies.
References
In-Depth Technical Guide: UNC5293 Binding Affinity to MERTK
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of UNC5293, a potent and selective inhibitor of MER receptor tyrosine kinase (MERTK). The document details the quantitative binding data, the experimental protocols used for its determination, and the associated MERTK signaling pathway.
Quantitative Binding Affinity of this compound to MERTK
This compound has demonstrated high-affinity binding to MERTK in both biochemical and cellular assays. The key quantitative metrics are summarized in the table below, providing a clear comparison of its potency.
| Parameter | Value | Assay Type | Notes |
| Ki | 190 pM[1][2][3][4][5] | Biochemical | Demonstrates very strong, sub-nanomolar binding affinity to the MERTK kinase domain. |
| IC50 | 0.9 nM | Biochemical | Indicates the concentration of this compound required to inhibit 50% of MERTK enzymatic activity in a purified system. |
| Cellular IC50 | 9.4 nM | Cell-based (MERTK phosphorylation) | Measures the concentration for 50% inhibition of MERTK autophosphorylation in a human B-cell acute lymphoblastic leukemia (B-ALL) cell line. |
| FLT3 IC50 | 170 nM | Cell-based | Demonstrates selectivity for MERTK over the related kinase FLT3 in the SEM B-ALL cell line. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in determining the binding affinity of this compound to MERTK.
Biochemical IC50 Determination (In Vitro Kinase Assay)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common method for determining the IC50 of kinase inhibitors in a biochemical setting.
Objective: To quantify the concentration of this compound that inhibits 50% of MERTK kinase activity.
Materials:
-
Recombinant MERTK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody (Donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or Surelight®-Allophycocyanin)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (serially diluted)
-
384-well low-volume plates
-
TR-FRET plate reader
Workflow Diagram:
Caption: Workflow for TR-FRET based biochemical IC50 determination.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the MERTK enzyme and the biotinylated peptide substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 5 µL of a detection mix containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and the streptavidin-conjugated acceptor.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular IC50 Determination (MERTK Phosphorylation Assay)
This assay measures the ability of this compound to inhibit MERTK autophosphorylation within a cellular context.
Objective: To determine the concentration of this compound required to inhibit 50% of MERTK phosphorylation in a relevant cell line.
Materials:
-
Human B-cell acute lymphoblastic leukemia (B-ALL) cell line (e.g., SEM)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies:
-
Primary antibody against phosphorylated MERTK (p-MERTK)
-
Primary antibody against total MERTK
-
HRP-conjugated secondary antibody
-
-
Western blot or ELISA reagents
-
Plate reader or imaging system
Workflow Diagram:
Caption: Workflow for cellular MERTK phosphorylation assay.
Procedure:
-
Cell Culture and Treatment:
-
Seed the B-ALL cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Detection (e.g., using ELISA):
-
Coat a high-binding ELISA plate with a capture antibody for total MERTK.
-
Add equal amounts of protein lysate to each well and incubate.
-
Wash the wells and add a detection antibody specific for p-MERTK, followed by an HRP-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the p-MERTK signal to the total MERTK signal for each treatment condition.
-
Plot the normalized p-MERTK signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the cellular IC50.
-
MERTK Signaling Pathway
MERTK is a receptor tyrosine kinase that, upon activation by its ligands (e.g., Gas6, Protein S), initiates several downstream signaling cascades that promote cell survival, proliferation, and migration, while inhibiting apoptosis. This compound, by inhibiting MERTK's kinase activity, effectively blocks these pro-oncogenic signals.
Caption: Simplified MERTK signaling pathway and the inhibitory action of this compound.
References
- 1. LanthaScreen TR-FRET Tools for Assay Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. promega.com [promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
UNC5293 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC5293 is a potent and highly selective, orally available inhibitor of the MER receptor tyrosine kinase (MERTK) with a Ki of 190 pM and an IC50 of 0.9 nM.[1][2][3] Its high selectivity against other TAM family kinases (Axl and Tyro3) and the broader kinome makes it a valuable tool for investigating MERTK signaling in various pathological contexts, particularly in cancer research and immunotherapy.[4][5] Inhibition of MERTK by this compound has been shown to induce direct tumor cell killing and stimulate the innate immune response. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure its stability and efficacy in experimental settings.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 2226789-82-6 | |
| Molecular Formula | C30H42N6O2 | |
| Molecular Weight | 518.69 g/mol |
Solubility Data
Proper dissolution is critical for the accurate and effective use of this compound. The solubility in various solvents is summarized below. It is important to use fresh, anhydrous solvents, as moisture can affect solubility, particularly for DMSO.
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (192.79 mM) | Ultrasonic treatment may be required to achieve full dissolution. Use of newly opened, hygroscopic DMSO is recommended. |
| Ethanol | 33 mg/mL | - |
| Water | Insoluble | - |
Stock Solution Preparation
The preparation of accurate and stable stock solutions is the first step toward reliable experimental results. Below are protocols for preparing this compound stock solutions for both in vitro and in vivo applications.
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols for UNC5293 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of UNC5293, a potent and selective inhibitor of MER receptor tyrosine kinase (MERTK), and its effects on cell viability. Detailed protocols for commonly used cell viability assays, MTT and CellTiter-Glo, are included to facilitate the assessment of this compound's efficacy in various cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high selectivity for MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MERTK is often overexpressed in a variety of cancers and its signaling is implicated in promoting tumor cell survival, proliferation, and resistance to therapy.[2][3] By inhibiting MERTK, this compound can induce direct tumor cell killing and modulate the tumor microenvironment, making it a promising candidate for cancer therapy.[2]
Data Presentation: this compound and Cell Viability
The following tables summarize the inhibitory effects of this compound and the related MERTK inhibitor, UNC2025, on the viability of different cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | Res1-6 (Hepatocellular Carcinoma) | Cell Viability Assay | ~2.0 µM | [4] |
| This compound | SEM (B-cell acute lymphoblastic leukemia) | MERTK Phosphorylation Inhibition | 9.4 nM | [5] |
| UNC2025 | Leukemia Patient Samples (261 total) | CellTiter-Glo | Median IC50: 2.38 µM | [1] |
MERTK Signaling Pathway
The binding of ligands, such as Gas6, to MERTK induces its dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival and proliferation. Key pathways activated include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. This compound exerts its effect by blocking the kinase activity of MERTK, thereby inhibiting these pro-survival signals.
Experimental Workflow for Cell Viability Assays
The general workflow for assessing the impact of this compound on cell viability involves cell seeding, treatment with the compound, incubation, addition of the viability reagent, and signal detection.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol (Adapted from a study using UNC2025)[1]
This protocol is adapted from a high-throughput screen of primary leukemia samples with the MERTK inhibitor UNC2025 and is suitable for use with this compound.
Materials:
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell lines of interest
-
Appropriate cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired seeding density in culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in culture medium from the stock solution.
-
Add the desired volume of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data as a function of this compound concentration and determine the IC50 value using a suitable software.
-
MTT Cell Viability Assay Protocol (General Protocol)
This protocol provides a general framework for performing an MTT assay. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines
-
Appropriate cell culture medium
-
Clear 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.
-
-
Compound Treatment:
-
After allowing the cells to adhere (for adherent cells), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
References
- 1. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Disruption of MerTK increases the efficacy of checkpoint inhibitor by enhancing ferroptosis and immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for MERTK Immunoprecipitation using UNC5293
For Researchers, Scientists, and Drug Development Professionals
Introduction
MERTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases.[1] It plays a crucial role in various physiological processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and platelet aggregation.[2] Aberrant MERTK signaling is implicated in the progression of numerous cancers, making it a compelling target for therapeutic intervention.[1][3] UNC5293 is a potent and highly selective small molecule inhibitor of MERTK, demonstrating significant potential in preclinical cancer models.[3][4][5] This document provides detailed protocols for the immunoprecipitation of MERTK from cell lysates, incorporating the use of this compound to investigate its effects on MERTK signaling and protein interactions.
MERTK Signaling Pathway
MERTK is activated by its ligands, such as Gas6 and Protein S, leading to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling molecules, activating multiple pathways that promote cell survival, proliferation, and migration.
Quantitative Data of this compound Inhibition
This compound demonstrates high potency and selectivity for MERTK. The following tables summarize its inhibitory activity.
| Parameter | Value | Reference |
| Ki (MERTK) | 0.19 nM | [6] |
| IC50 (MERTK) | 0.9 nM | [4][6] |
| Cellular IC50 (MERTK Phosphorylation) | 9.4 nM | [4] |
| Cell Line/Model | Treatment | Effect | Reference |
| Human B-cell acute lymphoblastic leukemia (B-ALL) cell line | This compound | Inhibits MERTK phosphorylation with an IC50 of 9.4 nM. | [4] |
| Mouse leukemia xenograft model | This compound | Significantly decreases MERTK phospho-protein levels in bone marrow cells. | [1] |
Experimental Workflow for MERTK Immunoprecipitation
The following diagram outlines the key steps for immunoprecipitating MERTK from cell lysates, with an optional step for this compound treatment to assess its impact on MERTK's phosphorylation status and protein-protein interactions.
Detailed Protocol: MERTK Immunoprecipitation from Cultured Cells
This protocol describes the immunoprecipitation of MERTK from cell lines known to express the protein. It includes an optional pre-treatment step with this compound.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing MERTK (e.g., human B-cell acute lymphoblastic leukemia cell line).
-
This compound: MERTK inhibitor.
-
Vehicle Control: DMSO.
-
Primary Antibody: Anti-MERTK antibody, validated for immunoprecipitation.
-
Isotype Control: Normal IgG from the same species as the primary antibody.
-
Protein A/G Agarose or Magnetic Beads.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20.
-
Elution Buffer: 1X SDS-PAGE sample buffer.
-
Phosphate-Buffered Saline (PBS): ice-cold.
Procedure
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
For inhibitor studies, treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration. A typical starting point is to treat for 2-4 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells.
-
Incubate on ice for 10-15 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a sufficient volume of lysate, add Protein A/G beads.
-
Incubate with gentle rotation for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To 500-1000 µg of pre-cleared cell lysate, add the anti-MERTK antibody.
-
In a separate tube, add the isotype control IgG to the same amount of lysate as a negative control.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
-
Immune Complex Capture:
-
Add an appropriate amount of pre-washed Protein A/G beads to each tube.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 20-40 µl of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and carefully collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting.
-
Probe the Western blot with antibodies against MERTK, phospho-MERTK, or potential interacting proteins to investigate the effects of this compound treatment.
-
References
- 1. chapelhill.portals.in-part.com [chapelhill.portals.in-part.com]
- 2. Receptor Tyrosine Kinase MerTK Suppresses an Allogenic Type I IFN Response to Promote Transplant Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for UNC5293 Oral Gavage in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oral administration of UNC5293, a potent and selective MERTK inhibitor, to mice. The information is compiled for use in preclinical research settings.
Introduction
This compound is a small molecule inhibitor of MER receptor tyrosine kinase (MERTK) with high selectivity and oral bioavailability.[1] It has demonstrated efficacy in murine models of bone marrow leukemia.[1][2] Proper oral gavage technique and dosage preparation are critical for accurate and reproducible in vivo studies. This document outlines the necessary protocols and quantitative data to guide researchers in their experimental design.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound administration in mice, based on published data.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Gavage Dose
| Parameter | Value | Reference |
| Dose | 3 mg/kg | [2][3] |
| Half-life (t½) | 7.8 hours | [1][2] |
| Oral Bioavailability | 58% | [1][2] |
| Cmax | 9.2 µM | [2][3] |
| AUClast | 2.5 h*µM | [2][3] |
Table 2: In Vivo Efficacy Dosage of this compound in a Mouse Model
| Parameter | Value | Reference |
| Mouse Model | Orthotopic 697 B-ALL xenografts | [2][3] |
| Dosage | 120 mg/kg | [2][3] |
| Administration Route | Oral | [2][3] |
| Dosing Frequency | Single dose | [2][3] |
| Effect | Effective inhibition of MERTK in vivo | [2][3] |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Vehicle Formulations:
Two common vehicle formulations for this compound are provided below. The choice of vehicle may depend on the required dose concentration and experimental design.
Formulation A: 10% DMSO in Corn Oil
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a volume of DMSO that will constitute 10% of the final volume.
-
Add 90% corn oil to the DMSO-UNC5293 mixture.
-
Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication may be used to aid dissolution.
Formulation B: DMSO/PEG300/Tween-80/Saline
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in the pre-mixed vehicle.
-
Vortex thoroughly to ensure complete dissolution.
Oral Gavage Protocol for Mice
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent biting. The body of the mouse should be supported.
-
-
Gavage Needle Insertion:
-
Attach the gavage needle to the syringe filled with the this compound solution.
-
Hold the mouse in a vertical position.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert. Do not force the needle , as this can cause esophageal or tracheal perforation.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be palpable in the thoracic inlet), slowly dispense the contents of the syringe.
-
Administer the solution at a steady pace to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior.
-
Visualizations
Caption: Experimental workflow for this compound oral gavage in mice.
Caption: this compound mechanism of action via oral administration.
References
Application Notes and Protocols for UNC5293 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC5293 is a potent and highly selective inhibitor of MER receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] MERTK is aberrantly overexpressed in numerous hematologic and solid malignancies, where its activation promotes tumor cell survival, proliferation, and chemoresistance.[4][5] Furthermore, MERTK signaling in the tumor microenvironment can suppress the innate immune response. The high selectivity and oral bioavailability of this compound make it a valuable tool for investigating MERTK signaling in primary cell cultures and a promising candidate for therapeutic development.
These application notes provide detailed protocols for utilizing this compound in primary cell culture settings to study its effects on cell signaling, viability, and other functional outcomes.
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of MERTK, thereby inhibiting its kinase activity. This prevents the autophosphorylation of MERTK and the subsequent activation of downstream pro-survival signaling pathways. Key pathways modulated by MERTK and consequently inhibited by this compound include the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways. Inhibition of these pathways in cancer cells can lead to apoptosis, cell cycle arrest, and cellular senescence.
Caption: MERTK signaling pathway and its inhibition by this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound based on published studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| MERTK | Ki | 190 pM | |
| MERTK | IC50 (enzymatic) | 0.9 nM | |
| MERTK | IC50 (cellular phosphorylation) | 9.4 nM (in B-ALL cells) | |
| FLT3 | IC50 (cellular phosphorylation) | 170 nM (in SEM B-ALL cells) |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Route | Dose | Value | Reference |
| Half-life (t1/2) | Oral Gavage | 3 mg/kg | 7.8 hours | |
| Oral Bioavailability | Oral Gavage | 3 mg/kg | 58% | |
| Cmax | Oral Gavage | 3 mg/kg | 9.2 µM | |
| AUClast | Oral Gavage | 3 mg/kg | 2.5 h*µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
This compound is soluble in DMSO up to 100 mg/mL (192.79 mM). For cell culture experiments, a high-concentration stock solution is recommended to minimize the final DMSO concentration in the culture medium.
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO. For example, to make 1 mL of a 10 mM stock solution from a 5 mg vial, add 964 µL of DMSO.
-
Vortex or sonicate the solution until the this compound is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.
CRITICAL: Ensure the DMSO used is anhydrous and of high quality, as absorbed moisture can reduce the solubility of the compound. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Treatment of Primary Cells with this compound
Primary cells, derived directly from tissue, are essential for biologically relevant research. This protocol provides a general workflow for treating these cells with this compound.
Caption: General experimental workflow for using this compound in primary cells.
Materials:
-
Primary cells of interest (e.g., primary leukemia cells, neuronal cultures, or dissociated tumor cells)
-
Appropriate complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
Sterile multi-well plates (e.g., 96-well, 24-well, or 6-well)
Procedure:
-
Cell Seeding: Isolate and culture primary cells according to established protocols for the specific cell type. Seed the cells in multi-well plates at a density appropriate for the duration of the experiment and the specific assay to be performed. Allow cells to adhere or recover overnight if necessary.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Return the plates to the incubator (e.g., 37°C, 5% CO2) and incubate for the desired time period. The optimal incubation time will depend on the cell type and the endpoint being measured (e.g., 2-6 hours for signaling studies, 24-72 hours for viability or apoptosis assays).
-
Analysis: Following incubation, harvest the cells for downstream analysis as described in Protocol 3 or other relevant assays.
Protocol 3: Assessment of Cell Viability and Apoptosis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is used to quantify cell death following this compound treatment. It is based on the principle that PI, a fluorescent intercalating agent, cannot cross the membrane of live cells but can enter dead cells, making it a reliable marker for cell death.
Materials:
-
Treated primary cells in suspension (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect the cells. For suspension cells, directly transfer the cell suspension to flow cytometry tubes. For adherent cells, wash with PBS, detach using a gentle method like Accutase or trypsin, and then collect them in tubes. Centrifuge the cells (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant. This step removes any residual medium that could interfere with the staining.
-
Staining: Resuspend the cell pellet in 100-200 µL of PI staining solution.
-
Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and detect the emission in the appropriate channel (e.g., ~617 nm). The percentage of PI-positive cells represents the population of dead cells.
Caption: Potential outcomes of MERTK inhibition in primary cancer cells.
Conclusion
This compound is a powerful research tool for dissecting the role of MERTK in various biological processes, particularly in the context of cancer and immunology. The protocols outlined above provide a framework for utilizing this compound in primary cell culture to generate robust and reproducible data. Researchers should optimize these protocols based on their specific primary cell type and experimental goals.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing UNC5293 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of UNC5293, a potent and selective MERTK inhibitor, for cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Understanding this compound
This compound is a small molecule inhibitor that selectively targets MER receptor tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MERTK is involved in various cellular processes, including cell survival, proliferation, and migration.[1] Its aberrant expression is implicated in numerous cancers, making it a key target for therapeutic development.[1][2]
Mechanism of Action
This compound exerts its effect by inhibiting the kinase activity of MERTK. This prevents the autophosphorylation of the MERTK receptor and the subsequent activation of downstream signaling pathways, such as MAPK/ERK, PI3K/AKT, and JAK/STAT, which are crucial for cancer cell survival and proliferation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture?
A1: Based on its in vitro potency, a good starting point for this compound concentration in cell-based assays is in the low nanomolar range. The reported IC50 for inhibition of MERTK phosphorylation in a human B-cell acute lymphoblastic leukemia (B-ALL) cell line is 9.4 nM. However, the optimal concentration is highly dependent on the specific cell line and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific model system.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). To prepare the stock solution, dissolve the powdered this compound in anhydrous DMSO. Gentle warming or sonication can be used to aid dissolution if precipitation occurs. It is crucial to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is suitable, while for long-term storage (up to six months), -80°C is recommended. Always protect the stock solution from light.
Q3: What is the stability of this compound in cell culture media?
A3: While specific data on the long-term stability of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C is limited, it is a general best practice for small molecule inhibitors to prepare fresh dilutions in media for each experiment from a frozen DMSO stock. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
Q4: Are there any known off-target effects of this compound?
A4: this compound is a highly selective MERTK inhibitor. However, in the SEM B-ALL cell line, it has been shown to be less potent against FLT3, with an IC50 of 170 nM. It is always advisable to consider potential off-target effects, especially when using higher concentrations of the inhibitor. If you observe unexpected cellular phenotypes, it may be worthwhile to investigate potential off-target activities.
Q5: What is the maximum recommended DMSO concentration in the final cell culture medium?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A final DMSO concentration of 0.1% or lower is generally considered safe for most cell lines. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory effect observed | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations, starting from the low nanomolar range and extending to the micromolar range. |
| Inhibitor has degraded. | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | |
| Cell line is resistant to MERTK inhibition. | Confirm MERTK expression and activation in your cell line using techniques like Western blot or flow cytometry. | |
| High levels of cell death or toxicity, even at low concentrations | This compound concentration is too high. | Perform a dose-response experiment starting from a much lower concentration (e.g., picomolar range) to determine the optimal non-toxic concentration. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.1%. Include a vehicle control (DMSO only) to assess solvent toxicity. | |
| Cell line is particularly sensitive. | Reduce the incubation time with this compound. | |
| Precipitation of this compound in cell culture medium | Poor solubility of the compound in aqueous media. | Ensure the final concentration of this compound does not exceed its solubility limit in the culture medium. Prepare fresh dilutions from the DMSO stock for each experiment. If precipitation is observed in the stock solution, gentle warming or sonication may help to redissolve it. |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments. |
| Inconsistent this compound concentration. | Prepare fresh dilutions of this compound for each experiment and use a calibrated pipette. | |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Unexpected changes in cell morphology | Off-target effects of this compound. | While this compound is highly selective, off-target effects can occur at higher concentrations. Try reducing the inhibitor concentration. If the morphological changes persist, consider investigating potential off-target pathways. |
| Cellular stress due to treatment. | Monitor cells for other signs of stress, such as reduced proliferation or increased apoptosis. Optimize the inhibitor concentration and treatment duration. |
Data Presentation
In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 / Ki | Reference |
| MERTK | Biochemical (Kinase Inhibition) | - | Ki = 190 pM | |
| MERTK | Biochemical (Kinase Inhibition) | - | IC50 = 0.9 nM | |
| MERTK | Cell-based (Phosphorylation) | Human B-cell ALL | IC50 = 9.4 nM | |
| FLT3 | Cell-based (Phosphorylation) | SEM B-ALL | IC50 = 170 nM |
Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (192.79 mM) with ultrasonic |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve and Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line using a colorimetric cell viability assay such as the MTT or MTS assay.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -80°C, protected from light.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium from your 10 mM stock solution. A common starting range is a 10-point, 3-fold serial dilution starting from 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assay (MTT Example):
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
MERTK Signaling Pathway
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
UNC5293 off-target effects on FLT3
Welcome to the technical support resource for UNC5293. This center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of this compound, with a specific focus on its off-target effects on the FMS-like tyrosine kinase 3 (FLT3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective small molecule inhibitor of the MER receptor tyrosine kinase (MERTK).[1][2] It has been developed for research in areas such as bone marrow leukemia.[3] It exhibits subnanomolar activity against MERTK and has high selectivity across the kinome.[2][4]
Q2: Is FLT3 a known off-target of this compound?
Yes, while this compound is highly selective for MERTK, it does exhibit some activity against FLT3, another receptor tyrosine kinase. However, its potency against FLT3 is significantly lower than against MERTK.
Q3: How significant is the off-target activity of this compound on FLT3?
The inhibitory activity of this compound on FLT3 is considerably less potent than on its primary target, MERTK. In a cellular assay using the SEM B-ALL cell line, the IC50 of this compound against FLT3 was 170 nM, whereas its IC50 against MERTK in a human B-cell acute lymphoblastic leukemia cell line was 9.4 nM. Biochemically, the difference is even more pronounced, with a Ki of 190 pM for MERTK. This data indicates a substantial selectivity window.
Q4: My experiment suggests a strong phenotype driven by FLT3 inhibition when using this compound. Is this expected?
This is generally unexpected given the selectivity profile of this compound. If you observe a strong phenotype that you suspect is FLT3-driven, consider the following possibilities:
-
The experimental system (e.g., cell line) may overexpress FLT3 to a very high level, making it more sensitive to even weak inhibition.
-
The concentration of this compound being used may be high enough to significantly inhibit FLT3 (i.e., well above the 170 nM IC50).
-
The observed phenotype may result from the combined, subtle inhibition of multiple off-targets, including FLT3.
-
The phenotype could be driven by inhibition of the primary target, MERTK, which can activate similar downstream pathways as FLT3, such as PI3K/AKT and MAPK/ERK.
Data Presentation
Table 1: Comparative Inhibitory Potency of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Selectivity (over FLT3) | Reference |
| MERTK | Biochemical | - | Ki | 190 pM | ~895x | |
| MERTK | Biochemical | - | IC50 | 0.9 nM | ~189x | |
| MERTK | Cellular | Human B-ALL | IC50 | 9.4 nM | ~18x | |
| FLT3 | Cellular | SEM B-ALL | IC50 | 170 nM | 1x |
Troubleshooting Guide
| Issue | Possible Causes | Suggested Actions |
| High cell toxicity at expected effective concentration for MERTK inhibition. | 1. The cell line is highly sensitive to FLT3 inhibition or inhibition of other off-targets. 2. The compound concentration is too high, leading to broad off-target effects. | 1. Perform a dose-response curve to determine the IC50 for toxicity and compare it to the IC50 for MERTK inhibition in your cell line. 2. Use a structurally distinct MERTK inhibitor as a control to see if the phenotype is consistent. 3. Titrate this compound to the lowest effective concentration for MERTK inhibition. |
| Phenotype does not match genetic knockdown (e.g., siRNA, CRISPR) of MERTK. | 1. The observed phenotype is due to the off-target inhibition of FLT3 or other kinases. 2. The genetic method resulted in incomplete knockdown. | 1. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). 2. Perform a rescue experiment: express a drug-resistant MERTK mutant to see if the phenotype is reversed. 3. Directly measure the phosphorylation of FLT3 and its downstream effectors (p-STAT5, p-AKT) via Western Blot after this compound treatment. |
| Inconsistent results between experimental repeats. | 1. Compound degradation due to improper storage or handling. 2. Variability in cell culture conditions (e.g., passage number, confluency). | 1. Aliquot and store this compound stock solution at -80°C for long-term storage (up to 6 months) and -20°C for short-term (up to 1 month), protected from light. 2. Prepare fresh dilutions from a stock solution for each experiment. 3. Standardize all cell culture protocols. |
Visualizations
Experimental Protocols
Protocol 1: Western Blot for MERTK and FLT3 Pathway Activation
Objective: To determine if this compound inhibits the phosphorylation of MERTK and/or FLT3 and their respective downstream signaling pathways in a cellular context.
Materials:
-
Cell line of interest (e.g., SEM B-ALL for FLT3, a MERTK-expressing line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-MERTK, anti-MERTK, anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-STAT5, anti-STAT5, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with serial dilutions of this compound (e.g., 0, 10 nM, 50 nM, 100 nM, 200 nM, 500 nM) for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a phosphorylated target (e.g., anti-p-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Apply chemiluminescent substrate and image the blot.
-
-
Stripping and Reprobing: To normalize for protein levels, strip the membrane and reprobe with antibodies for the total protein (e.g., anti-FLT3) and a loading control (e.g., anti-β-actin).
-
Data Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of the phosphorylated protein to the total protein indicates target inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to MERTK and/or FLT3 in intact cells by measuring changes in protein thermal stability.
Materials:
-
Cell line of interest
-
This compound stock solution
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis equipment (e.g., for freeze-thaw cycles)
-
High-speed centrifuge
-
Western Blotting materials (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a DMSO vehicle control for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermocycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using three consecutive freeze-thaw cycles (liquid nitrogen and a water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble MERTK or FLT3 remaining at each temperature using Western Blot, as described in Protocol 1.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 3: In Vitro Kinase Profiling
Objective: To broadly assess the selectivity of this compound by screening it against a large panel of purified kinases, including FLT3.
Procedure: This type of experiment is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology). The general principle is a competition binding assay.
-
Assay Principle: A test compound (this compound) is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is also included in the reaction. The amount of kinase bound to the immobilized ligand is measured. If this compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.
-
Compound Submission: Provide the service provider with a high-quality sample of this compound at a specified concentration and volume.
-
Screening: The compound is typically screened at one or two concentrations (e.g., 100 nM and 1000 nM) against the kinase panel.
-
Data Analysis: Results are often provided as '% Inhibition' at a given concentration or as a dissociation constant (Kd) for significant interactions. This allows for a quantitative assessment of selectivity across the kinome. The data can be visualized as a dendrogram to easily identify off-target hits.
References
UNC5293 stability in cell culture media over time
Welcome to the technical support resource for UNC5293, a potent and selective MERTK inhibitor. This guide provides troubleshooting advice and frequently asked questions to help researchers optimize their experiments and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that is highly selective for the MERTK receptor tyrosine kinase.[1][2] MERTK is part of the TAM (Tyro3, Axl, Mer) family of receptors.[3] By inhibiting MERTK, this compound can block downstream signaling pathways that are involved in cancer cell survival, proliferation, and immune evasion.[4][5]
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO. It is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month, and should be protected from light.
Q3: What is the stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data on the specific half-life of this compound in common cell culture media like DMEM or RPMI-1640 at 37°C. The stability of a compound in media can be influenced by factors such as temperature, pH, serum components, and cellular metabolism. For long-term experiments, it is advisable to replenish the media with freshly diluted this compound to maintain a consistent effective concentration.
Q4: How can I determine the stability of this compound in my specific experimental setup?
To determine the stability of this compound in your specific cell culture conditions, you can perform a time-course experiment. This involves incubating this compound in your cell culture medium at 37°C for different durations (e.g., 0, 6, 12, 24, 48 hours) and then testing the biological activity of the aged media on your target cells. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no biological effect of this compound | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the compound's integrity. 2. Rapid degradation in cell culture medium: The compound may not be stable for the duration of your experiment. 3. Incorrect final concentration: Errors in dilution calculations can lead to a sub-optimal concentration. | 1. Prepare fresh stock solutions from powder. Ensure proper storage conditions (frozen, protected from light). 2. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. Alternatively, perform a stability study to determine its half-life in your specific medium. 3. Double-check all dilution calculations. |
| High background or off-target effects | 1. Concentration is too high: Using this compound at a concentration significantly above its IC50 may lead to off-target effects. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Precipitation of the compound in the media | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | 1. Ensure the final concentration of the solvent is sufficient to keep the compound in solution. If precipitation persists, consider using a different solvent or a solubilizing agent, though this may affect cellular responses. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Reference |
| MERTK IC50 | 0.9 nM | |
| MERTK Ki | 190 pM | |
| FLT3 IC50 | 170 nM | |
| In vivo half-life (mouse) | 7.8 hours | |
| Oral bioavailability (mouse) | 58% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium.
-
Preparation of this compound-containing medium:
-
Prepare a solution of this compound in your complete cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration.
-
Prepare a control sample of the medium without this compound.
-
-
Incubation:
-
Aliquot the this compound-containing medium and the control medium into sterile tubes for each time point (e.g., 0h, 6h, 12h, 24h, 48h).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Cell-based Activity Assay:
-
At each time point, retrieve an aliquot of the this compound-containing medium and the control medium.
-
Plate your target cells at a suitable density and allow them to adhere.
-
Replace the culture medium with the "aged" this compound-containing medium or control medium from the corresponding time point.
-
Incubate the cells for a period sufficient to observe a biological response (e.g., inhibition of MERTK phosphorylation, reduction in cell viability).
-
-
Data Analysis:
-
Measure the biological response for each time point.
-
Compare the activity of the this compound-containing medium at different time points to the 0h time point. A decrease in activity over time indicates degradation of the compound.
-
The half-life of this compound in the medium can be estimated by determining the time it takes for the biological activity to be reduced by 50%.
-
Visualizations
Caption: MERTK signaling pathway and its inhibition by this compound.
Caption: Workflow for assessing this compound stability in cell culture media.
References
troubleshooting UNC5293 precipitation in aqueous solutions
For researchers, scientists, and drug development professionals working with the potent MERTK inhibitor UNC5293, encountering precipitation in aqueous solutions can be a significant experimental hurdle. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the successful preparation and application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
A1: this compound is practically insoluble in water.[1] Precipitation commonly occurs when the compound is introduced into an aqueous environment without the proper solubilizing agents or when the concentration exceeds its solubility limit in a given solvent system. The use of fresh, anhydrous DMSO is also critical, as moisture-absorbing DMSO can reduce solubility.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound. Solubility in DMSO is reported to be as high as 100 mg/mL (192.79 mM), though this may require sonication to fully dissolve.[2] It is also soluble in ethanol (B145695) at approximately 33 mg/mL.[1]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: No, direct dissolution in aqueous buffers is not recommended and will likely result in immediate precipitation due to the compound's low aqueous solubility.
Q4: How should I store my this compound stock solution?
A4: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the solution at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.[1]
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues encountered during the preparation of this compound solutions for in vitro and in vivo experiments.
Issue 1: Precipitation when diluting a DMSO stock solution into an aqueous medium (e.g., cell culture media).
-
Cause: The high concentration of DMSO in the stock solution can cause the compound to crash out when rapidly diluted into an aqueous environment where it is not soluble.
-
Solution:
-
Minimize DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your final working solution, as higher concentrations can be toxic to cells.
-
Stepwise Dilution: Perform serial dilutions in your aqueous medium. This gradual decrease in solvent strength can help maintain solubility.
-
Use of Surfactants: For in vivo preparations, co-solvents and surfactants like PEG300 and Tween-80 are often necessary to maintain solubility in aqueous systems.
-
Issue 2: Cloudiness or visible particles in the solution after preparation.
-
Cause: This may indicate incomplete dissolution or that the solubility limit has been exceeded.
-
Solution:
-
Sonication: Use an ultrasonic bath to aid in the dissolution of this compound in DMSO.
-
Gentle Warming: Gentle warming of the solution can sometimes help, but be cautious of potential compound degradation.
-
Review Formulation: Ensure the solvent system is appropriate for the desired concentration. Refer to the formulation tables below for guidance.
-
Quantitative Data Summary
The following tables summarize the key solubility and formulation data for this compound.
Table 1: this compound Solubility
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 192.79 mM | May require sonication. Use of fresh, anhydrous DMSO is recommended. |
| Ethanol | 33 mg/mL | ~63.6 mM | |
| Water | Insoluble | N/A |
Table 2: Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 1.9279 mL | 9.6397 mL | 19.2793 mL |
| 5 mM | 0.3856 mL | 1.9279 mL | 3.8559 mL |
| 10 mM | 0.1928 mL | 0.9640 mL | 1.9279 mL |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cellular Assays
-
Prepare a 10 mM Stock Solution: Dissolve 5.19 mg of this compound in 1 mL of fresh, anhydrous DMSO. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Intermediate Dilutions: Create intermediate dilutions of the stock solution in DMSO to minimize the volume of stock solution added to the final aqueous medium.
-
Final Working Solution: Add the appropriate volume of the DMSO stock or intermediate dilution to your pre-warmed cell culture medium. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%). Mix gently by swirling the plate or tube.
Protocol 2: Preparation of this compound for In Vivo Oral Administration (Example Formulation)
This protocol is based on formulations that yield a clear solution at ≥ 2.5 mg/mL.
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO to constitute 5-10% of the final volume.
-
Addition of Co-solvents: To this DMSO solution, add PEG300 to a final concentration of 40%. Mix until the solution is clear.
-
Addition of Surfactant: Add Tween-80 to a final concentration of 5%. Mix thoroughly.
-
Final Aqueous Phase: Add saline to reach the final desired volume (making up the remaining 45-50%). The resulting solution should be clear.
-
Immediate Use: It is recommended to use the mixed solution immediately for optimal results.
Visualizations
Caption: Workflow for this compound solution preparation.
Caption: Simplified MERTK signaling pathway and this compound inhibition.
Caption: Troubleshooting logic for this compound precipitation.
References
UNC5293 Technical Support Center: Investigating Cytotoxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for UNC5293. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues when evaluating the cytotoxic effects of the MERTK inhibitor this compound in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective, orally available small molecule inhibitor of MER receptor tyrosine kinase (MERTK).[1][2][3][4] It exhibits subnanomolar activity against MERTK with a high degree of selectivity over other kinases, including other members of the TAM (Tyro3, Axl, Mer) family.[1][2] Its primary use in research has been to investigate the role of MERTK in various cancers, particularly leukemia.[1]
Q2: Is this compound expected to be cytotoxic to non-cancerous cell lines?
The existing literature primarily focuses on the cytotoxic and anti-proliferative effects of this compound on cancer cells that overexpress or are dependent on MERTK signaling.[2][3] While this compound's high selectivity for MERTK suggests that it may have a lower impact on non-cancerous cells that do not rely on MERTK for survival, this cannot be assumed. Some normal cells do express MERTK, where it plays physiological roles. Therefore, cytotoxicity in non-cancerous cell lines is possible and should be experimentally determined. As a class, some tyrosine kinase inhibitors have been shown to have off-target effects or induce cytotoxicity in normal cells, such as endothelial cells.
Q3: What are the known downstream signaling pathways of MERTK that this compound inhibits?
MERTK activation by its ligand, Gas6, leads to the autophosphorylation of the kinase and subsequent activation of several pro-survival and proliferative signaling pathways.[5] this compound, by inhibiting MERTK, blocks these downstream cascades. The primary pathways affected include:
-
PI3K/AKT pathway: Promotes cell survival and inhibits apoptosis.
-
MAPK/ERK pathway: Involved in cell proliferation, differentiation, and survival.
-
JAK/STAT pathway: Regulates immune responses, proliferation, and apoptosis.
-
FAK/RhoA pathway: Associated with cell migration and adhesion.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high cytotoxicity in a non-cancerous cell line. | The cell line may have a higher than expected expression of MERTK or a dependence on MERTK signaling for survival. | 1. Verify MERTK expression in your cell line via Western Blot or qPCR.2. Perform a dose-response experiment to determine the IC50 value.3. Consider using a lower concentration range of this compound.4. Include a positive control for cytotoxicity to ensure the assay is working correctly. |
| Inconsistent results between cytotoxicity assays (e.g., MTT vs. LDH). | Different assays measure different aspects of cell health and death. MTT measures metabolic activity, which can be affected without immediate cell death. LDH measures membrane integrity, which is compromised in late apoptosis or necrosis. | 1. Understand the mechanism of each assay.2. Use multiple assays to get a comprehensive picture of cytotoxicity (e.g., a metabolic assay like MTT, a membrane integrity assay like LDH, and an apoptosis assay like Annexin V/PI staining).3. Consider the time course of your experiment; some cytotoxic effects may be delayed. |
| High background signal in cytotoxicity assays. | This can be due to various factors, including the this compound compound interfering with the assay reagents, contamination of cell cultures, or issues with the assay protocol itself. | 1. Run a control with this compound in cell-free media to check for direct interference with the assay.2. Ensure cell cultures are free from contamination.3. Carefully follow the assay protocol, including all wash steps.4. For MTT assays, ensure complete solubilization of formazan (B1609692) crystals. |
| No observed cytotoxicity at expected concentrations. | The non-cancerous cell line may not express MERTK or may not be dependent on its signaling for survival. The concentration of this compound may be too low. | 1. Confirm MERTK expression in your cell line.2. Increase the concentration range of this compound in a dose-response experiment.3. Include a positive control for MERTK inhibition (e.g., a cancer cell line known to be sensitive to this compound) to verify the compound's activity. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[6][7]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations to the appropriate wells. Include vehicle-only (DMSO) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay procedures.[8][9][10][11][12]
Principle: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Materials:
-
This compound stock solution (in DMSO)
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Lysis buffer (provided in most kits for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound and vehicle controls.
-
Include control wells:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with lysis buffer 30-45 minutes before the end of the experiment)
-
Background control (medium only)
-
-
Incubate for the desired exposure time.
-
Centrifuge the plate at 200-500 x g for 5-10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Add the stop solution if required by the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard procedure for detecting apoptosis by flow cytometry.[13][14][15]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 200-500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI (as per the kit instructions).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Visualizations
MERTK Signaling Pathway
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating this compound cytotoxicity in non-cancerous cells.
Logical Relationship for Troubleshooting Unexpected Cytotoxicity
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiologics.com [cellbiologics.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing UNC5293 Variability in In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues when using the MERTK inhibitor UNC5293 in in vivo experiments. By following these recommendations, users can minimize experimental variability and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the MER receptor tyrosine kinase (MERTK).[1][2] MERTK is a member of the TAM (Tyro3, Axl, Mer) family of kinases and its inhibition can lead to direct tumor cell killing and stimulation of the innate immune response.[1] this compound exhibits subnanomolar activity against MERTK and has a favorable selectivity profile, making it a valuable tool for cancer research.[1][3]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Due to its hydrophobic nature, this compound requires a specific vehicle for in vivo delivery. Several formulations have been reported to achieve a clear solution with a suitable concentration for dosing. The most common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. It is crucial to prepare the formulation by adding each component sequentially and ensuring complete dissolution at each step.[2] For optimal animal tolerability, it is often recommended to keep the final DMSO concentration low, ideally below 2% in the working solution.
Q3: How should this compound be stored, both as a solid and in solution?
A3: As a solid, this compound should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks), protected from light. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[2] It is highly recommended to prepare the final working solution for in vivo experiments fresh on the day of use to avoid potential precipitation or degradation.[2]
Q4: What are the known pharmacokinetic (PK) properties of this compound in mice?
A4: this compound has demonstrated excellent pharmacokinetic properties in mice, with a reported half-life of 7.8 hours and an oral bioavailability of 58%.[1] Following a single oral gavage dose of 3 mg/kg, the maximum plasma concentration (Cmax) reached 9.2 µM.[2] These properties make it suitable for in vivo studies requiring sustained target inhibition.
Q5: Are there any known on-target toxicities associated with MERTK inhibition?
A5: Yes, MERTK plays a crucial role in the phagocytosis of photoreceptor outer segments in the retina. Inhibition of MERTK can disrupt this process and may lead to retinal degeneration.[4][5] This is a known on-target effect of MERTK inhibitors. Researchers should be aware of this potential toxicity and consider incorporating ocular examinations in long-term in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth inhibition between animals. | Inconsistent Formulation: Precipitation of this compound in the vehicle leading to inaccurate dosing. | - Prepare the vehicle solution fresh for each experiment. - Add solvents sequentially and ensure complete dissolution at each step. Gentle warming and sonication can aid dissolution.[2] - Visually inspect the final solution for any particulates before administration. |
| Improper Administration: Incorrect gavage or injection technique resulting in variable drug delivery. | - Ensure all personnel are properly trained in the chosen administration route. - For oral gavage, verify correct placement of the gavage needle to ensure the dose is delivered to the stomach. | |
| Variable Drug Metabolism: Differences in metabolism between individual animals or mouse strains. | - Use a consistent and well-characterized mouse strain for your studies. - Be aware that different mouse strains can have variations in drug metabolism, which may affect pharmacokinetic profiles. | |
| Animal Health Status: Underlying health issues in some animals can affect their response to treatment. | - Closely monitor animal health throughout the study. - Exclude animals that show signs of illness not related to the experimental treatment. | |
| Lack of expected efficacy. | Insufficient Dose: The administered dose may not be high enough to achieve the necessary target engagement. | - Perform a dose-response study to determine the optimal dose for your specific tumor model. - Assess target engagement (MERTK phosphorylation) in tumor tissue at different doses and time points. |
| Poor Bioavailability in the Specific Model: The drug may not be reaching the tumor at sufficient concentrations. | - Confirm the pharmacokinetic profile in your specific animal model if possible. - Consider alternative administration routes if oral bioavailability is a concern. | |
| Target Not a Key Driver in the Model: MERTK signaling may not be a primary driver of tumor growth in the chosen cell line or animal model. | - Confirm MERTK expression and its role in the signaling pathways of your cancer model before initiating in vivo studies. | |
| Unexpected Phenotypes or Toxicity. | Off-Target Effects: Although highly selective, this compound may have minor off-target activities. | - Review any available kinome scan data for this compound to identify potential off-target kinases.[3] - Consider using a second, structurally different MERTK inhibitor to confirm that the observed phenotype is on-target. |
| Vehicle Toxicity: The vehicle itself may be causing adverse effects. | - Always include a vehicle-only control group in your experiments. - Minimize the concentration of potentially toxic components like DMSO in the final formulation. | |
| On-Target Retinal Toxicity: As mentioned in the FAQs, MERTK inhibition can cause retinal degeneration.[4][5] | - For long-term studies, consider including ophthalmological examinations as part of the safety assessment. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | 7.8 hours | [1] |
| Oral Bioavailability (F%) | 58% | [1] |
| Cmax (at 3 mg/kg, oral) | 9.2 µM | [2] |
Table 2: Recommended In Vivo Formulation for this compound
| Component | Percentage (v/v) | Notes |
| DMSO | 10% | Initial solvent for this compound. |
| PEG300 | 40% | Co-solvent. |
| Tween-80 | 5% | Surfactant to improve stability. |
| Saline | 45% | Final diluent. |
| This formulation is reported to achieve a solubility of ≥ 2.5 mg/mL.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Prepare this compound Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Sequential Addition of Vehicle Components: a. In a sterile tube, add the required volume of PEG300 (40% of the final volume). b. To the PEG300, add the this compound stock solution in DMSO (10% of the final volume). Vortex until the solution is clear. c. Add Tween-80 (5% of the final volume) to the mixture and vortex thoroughly. d. Finally, add saline (45% of the final volume) to the mixture and vortex until a clear, homogenous solution is formed.
-
Final Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]
-
Administration: Use the freshly prepared solution for oral gavage immediately.
Protocol 2: Assessment of MERTK Phosphorylation in Tumor Tissue by Western Blot
-
Tissue Collection and Lysis: a. Euthanize the mouse at the desired time point after this compound administration. b. Immediately excise the tumor tissue and flash-freeze it in liquid nitrogen or place it in ice-cold lysis buffer containing phosphatase and protease inhibitors. c. Homogenize the tissue on ice and lyse for 30 minutes. d. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe with an antibody for total MERTK as a loading control.
-
Analysis: Quantify the band intensities for p-MERTK and total MERTK. A decrease in the p-MERTK/total MERTK ratio in the this compound-treated group compared to the vehicle control group indicates target engagement.[3]
Mandatory Visualizations
References
- 1. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
UNC5293 Technical Support Center: Photostability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the photostability and proper handling of UNC5293. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound solid powder and its stock solutions?
A1: this compound is light-sensitive and should be protected from light during storage. For long-term storage of the solid powder, a temperature of -20°C is recommended.[1] Stock solutions, typically in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] Always store vials in the dark.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[3] For in vivo experiments, stock solutions in DMSO are often further diluted in vehicles such as corn oil or formulations containing PEG300, Tween-80, and saline.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[2] It is also crucial to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[3]
Q4: Is this compound stable under normal laboratory lighting?
Q5: How often can I freeze and thaw my this compound stock solution?
A5: To maintain the integrity of the compound, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cellular assays | 1. Degradation of this compound due to light exposure. 2. Loss of potency from improper storage or multiple freeze-thaw cycles. 3. Precipitation of the compound in the final assay medium. | 1. Prepare fresh dilutions from a properly stored stock solution, minimizing light exposure during the process. Use amber tubes or cover plates with foil. 2. Use a fresh aliquot of the stock solution. Ensure stock solutions are stored at the correct temperature and protected from light. 3. Visually inspect the final dilution for any precipitation. If necessary, adjust the final solvent concentration or use a pre-warmed medium. |
| Precipitate forms when diluting the stock solution | 1. The solvent for dilution is not compatible or has a lower solubilizing capacity than the stock solvent (e.g., diluting a high concentration DMSO stock directly into an aqueous buffer). 2. The concentration of this compound in the final solution exceeds its solubility limit. | 1. Perform serial dilutions. For aqueous buffers, ensure the final DMSO concentration is sufficient to maintain solubility. For in vivo preparations, follow established multi-solvent protocols.[2] 2. Check the solubility information provided by the supplier and ensure the final working concentration does not exceed this limit.[2][4] |
| Difficulty dissolving the solid compound | 1. Use of non-optimal solvent. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO for initial stock solution preparation.[3] 2. Use vortexing and/or sonication to aid dissolution.[2] |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Handling Precautions |
| Solid Powder | -20°C | Long-term (months to years) | Protect from light, store in a dry environment.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Protect from light, aliquot to avoid freeze-thaw cycles.[2][3] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Protect from light, aliquot to avoid freeze-thaw cycles.[2][3] |
| Working Solutions (for in vivo) | Prepare Freshly | Use on the same day | Protect from light.[2] |
Table 2: Solubility of this compound in Different Vehicles
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (192.79 mM) | May require sonication.[3][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.82 mM) | Clear solution. Suitable for in vivo use.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.82 mM) | Clear solution. Suitable for in vivo use.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.82 mM) | Clear solution. Suitable for in vivo use.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. If needed, use a sonicator bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protecting (e.g., amber) tubes.
-
Store the aliquots at -20°C for short-term or -80°C for long-term storage.
Protocol 2: General Workflow for Assessing Photostability (User-Defined)
As specific photostability data for this compound is not published, researchers can perform an internal assessment if required for their specific experimental conditions.
-
Preparation: Prepare identical solutions of this compound in the experimental buffer.
-
Exposure: Expose one set of samples to the laboratory's ambient light for a defined period (e.g., 1, 2, 4, 8 hours). Keep a control set of samples wrapped in aluminum foil to protect them from light.
-
Analysis: At each time point, analyze the concentration and purity of this compound in both the light-exposed and control samples using a suitable analytical method, such as HPLC-UV.
-
Activity Assay: In parallel, test the biological activity of the light-exposed and control samples in a relevant assay (e.g., a cell-based assay measuring MERTK inhibition) to determine if there is a loss of potency.
-
Comparison: Compare the results from the light-exposed and control samples to determine the extent of photodegradation and loss of activity.
Visualizations
Caption: Recommended workflow for handling and using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Technical Support Center: Managing UNC5293-Induced Changes in Downstream Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC5293, a potent and highly selective MERTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally available, and highly selective small-molecule inhibitor of the MERTK receptor tyrosine kinase.[1][2][3][4] Its primary mechanism of action is the inhibition of MERTK autophosphorylation, which subsequently blocks downstream signaling pathways.[5]
Q2: Which downstream signaling pathways are affected by this compound?
This compound-mediated inhibition of MERTK primarily affects major pro-oncogenic signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[5][6] By blocking these pathways, this compound can inhibit tumor cell proliferation, survival, and migration.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[1][2][7] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil are recommended.[1][2][7] Stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[2]
Q4: Is this compound selective for MERTK?
Yes, this compound is a highly selective inhibitor for MERTK with a subnanomolar inhibitory constant (Ki) of 0.19 nM and an IC50 of 0.9 nM.[1] It shows significant selectivity over other TAM family kinases, Axl and Tyro3, as well as Flt3.[2][3] However, as with any kinase inhibitor, the potential for off-target effects at higher concentrations should be considered.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of MERTK Phosphorylation
Possible Cause 1: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Ensure proper storage of this compound stock solutions at -20°C or -80°C in a tightly sealed container to prevent degradation.
-
Prepare fresh working dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles.
-
If precipitation is observed in the stock solution, gentle warming and sonication can be used to redissolve the compound.[2]
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting Steps:
-
Cell-Based Assays: Optimize the concentration of this compound and incubation time. A typical starting concentration range for cell-based assays is 1-100 nM.
-
Biochemical Assays: Ensure that the ATP concentration in your kinase assay is at or near the Km for MERTK, as this compound is an ATP-competitive inhibitor.
-
Possible Cause 3: Low MERTK Expression in the Cell Line
-
Troubleshooting Steps:
-
Confirm MERTK expression in your cell line of interest by Western blot or qPCR.
-
If MERTK expression is low, consider using a cell line with higher endogenous MERTK expression or a system with ectopic MERTK expression.
-
Issue 2: Unexpected or Off-Target Effects on Cell Viability
Possible Cause 1: High Concentrations of this compound
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits MERTK without causing significant off-target toxicity.
-
Consult the selectivity profile of this compound to identify potential off-target kinases that might be inhibited at higher concentrations.
-
Possible Cause 2: Activation of Alternative Survival Pathways
-
Troubleshooting Steps:
-
Investigate the activation of other receptor tyrosine kinases that could compensate for MERTK inhibition. For example, upregulation of AXL has been observed as a resistance mechanism to MERTK inhibition.[8]
-
Consider combination therapies with inhibitors of these compensatory pathways.
-
Issue 3: Variability in Downstream Signaling Readouts
Possible Cause 1: Asynchronized Cell Cultures
-
Troubleshooting Steps:
-
Serum-starve cells for a defined period before this compound treatment to synchronize them in the same cell cycle phase. This can reduce variability in signaling pathway activation.
-
Possible Cause 2: Crosstalk Between Signaling Pathways
-
Troubleshooting Steps:
-
When analyzing the effect on a specific pathway (e.g., MAPK/ERK), also probe for changes in other key pathways (e.g., PI3K/AKT) to understand the potential for signaling crosstalk and feedback loops.
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| MERTK | Biochemical | Ki = 190 pM | [2] |
| MERTK | Biochemical | IC50 = 0.9 nM | [1][2] |
| MERTK (pMERTK) | Cell-based (B-ALL cell line) | IC50 = 9.4 nM | [2] |
| FLT3 | Cell-based (SEM B-ALL cell line) | IC50 = 170 nM | [2] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t1/2) | 7.8 hours | [3][4] |
| Oral Bioavailability | 58% | [3][4] |
| Cmax (3 mg/kg oral gavage) | 9.2 µM | [2] |
| AUClast (3 mg/kg oral gavage) | 2.5 h*µM | [2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MERTK and Downstream Signaling Protein Phosphorylation
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for the desired time (e.g., 1, 4, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MERTK, MERTK, p-ERK, ERK, p-AKT, AKT, p-STAT3, and STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
-
Mandatory Visualizations
Caption: MERTK signaling pathways inhibited by this compound.
Caption: Troubleshooting workflow for MERTK inhibition issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparison of UNC5293 and MRX-2843 in Acute Myeloid Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two investigational small molecule inhibitors, UNC5293 and MRX-2843, in the context of Acute Myeloid Leukemia (AML). The information presented is based on available preclinical data to assist researchers in evaluating these compounds for further investigation.
Executive Summary
Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for novel therapeutic strategies, particularly for patients with mutations in FMS-like tyrosine kinase 3 (FLT3). Both this compound and MRX-2843 target receptor tyrosine kinases implicated in AML pathogenesis. MRX-2843 is a dual inhibitor of both MERTK and FLT3, while this compound is a highly selective inhibitor of MERTK.[1][2][3] This guide summarizes their preclinical performance in various AML models, providing available quantitative data, experimental methodologies, and visual representations of their mechanisms of action.
Data Presentation
The following tables summarize the in vitro and in vivo preclinical activity of this compound and MRX-2843 in AML models based on available data.
Table 1: In Vitro Activity of this compound and MRX-2843 in AML Cell Lines
| Compound | Target(s) | Cell Line | Genotype | Assay | IC50 (nM) | Reference |
| This compound | MERTK | SEM (B-ALL) | MERTK+, FLT3-ITD- | MERTK Phosphorylation | 9.4 | [2] |
| SEM (B-ALL) | MERTK+, FLT3-ITD- | FLT3 Phosphorylation | 170 | [2] | ||
| MRX-2843 | MERTK, FLT3 | Kasumi-1 | MERTK+, FLT3-WT | Cell Viability | 143.5 ± 14.1 | [3][4] |
| MOLM-14 | MERTK-, FLT3-ITD+ | FLT3 Phosphorylation | <50 | [3][4] | ||
| BA/F3 | FLT3-ITD | Cell Viability | 3.0 ± 0.5 | [4] | ||
| BA/F3 | FLT3-ITD D835Y | Cell Viability | 7.2 ± 1.3 | [4] | ||
| BA/F3 | FLT3-ITD F691L | Cell Viability | 20.4 ± 4.3 | [4] |
Table 2: In Vivo Efficacy of this compound and MRX-2843 in AML Xenograft Models
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | Orthotopic 697 B-ALL xenograft | 120 mg/kg, single oral dose | Effective inhibition of MERTK in vivo. | [2] |
| MRX-2843 | Kasumi-1 xenograft | Daily oral | Median survival increased from 37 to 51 days. | [4] |
| MRX-2843 | Patient-derived xenograft (MERTK+, FLT3-WT) | Daily oral | Significant prolongation of survival. | [4][5] |
| MRX-2843 | Patient-derived xenograft (MERTK+, FLT3-ITD) | Daily oral | Significant prolongation of survival. | [4][5] |
| MRX-2843 | Quizartinib-resistant FLT3-ITD xenograft | Daily oral | Prolonged survival compared to vehicle. | [4][5][6][7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound and MRX-2843 are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general representation based on common laboratory practices.
-
Cell Seeding: AML cell lines (e.g., Kasumi-1, MOLM-14) are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated overnight to allow cells to acclimate.
-
Compound Treatment: A serial dilution of the test compound (this compound or MRX-2843) is prepared in culture medium. 100 µL of the compound dilutions are added to the respective wells, and the plates are incubated for 48-72 hours.
-
MTT/MTS Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[9][10]
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the conversion of the tetrazolium salt into formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: For MTT assays, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically 570 nm for MTT) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.
Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, a measure of self-renewal capacity.
-
Cell Preparation: AML cells are treated with varying concentrations of this compound or MRX-2843 for a specified period.
-
Plating in Semi-Solid Medium: After treatment, cells are washed and resuspended in a semi-solid medium, such as methylcellulose, supplemented with growth factors. A low number of cells (e.g., 500-1000 cells) are plated in each dish to ensure the formation of distinct colonies.[11][12]
-
Incubation: The plates are incubated for 10-14 days in a humidified incubator at 37°C and 5% CO2 to allow for colony growth.
-
Colony Staining and Counting: Colonies are stained with a vital dye, such as crystal violet, and counted manually under a microscope. A colony is typically defined as a cluster of more than 40-50 cells.[4][13]
-
Data Analysis: The number of colonies in the treated groups is compared to the vehicle-treated control group to determine the percentage of inhibition of colony formation.
Western Blotting
This technique is used to detect and quantify the phosphorylation status of target proteins and downstream signaling molecules.
-
Cell Lysis: AML cells are treated with this compound or MRX-2843 for a specified time. Cells are then harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-MERTK, total MERTK, phospho-FLT3, total FLT3, phospho-STAT5, etc.), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][9]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein or a loading control (e.g., actin or GAPDH).[9]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human AML cells.
-
Cell Inoculation: Human AML cell lines or patient-derived primary AML cells are injected intravenously or subcutaneously into the mice.
-
Compound Administration: Once the leukemia is established (confirmed by bioluminescence imaging or peripheral blood analysis), the mice are treated with this compound, MRX-2843, or a vehicle control. The route of administration (e.g., oral gavage) and dosing schedule are predetermined.[4][5]
-
Monitoring: The tumor burden is monitored throughout the study using methods such as bioluminescence imaging, flow cytometry of peripheral blood for human CD45+ cells, or measurement of tumor volume for subcutaneous models. The overall health and survival of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, tissues such as bone marrow, spleen, and peripheral blood are collected to assess the extent of leukemic infiltration. The primary endpoint is often an increase in the median survival of the treated group compared to the control group.[4]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound and MRX-2843 in AML.
Caption: MERTK signaling cascade and points of inhibition.
Caption: Constitutively active FLT3-ITD signaling.
Experimental Workflow
The following diagram outlines a general experimental workflow for the preclinical evaluation of kinase inhibitors in AML models.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 7. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitor exhibits activity against resistant AML | MDedge [mdedge.com]
- 9. JCI Insight - The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting human clonogenic acute myelogenous leukemia cells via folate conjugated liposomes combined with receptor modulation by all-trans retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Colony formation assay [bio-protocol.org]
A Comparative Guide to MERTK Inhibition: UNC5293 vs. Sitravatinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the MERTK receptor tyrosine kinase: UNC5293 and sitravatinib (B1680992). While both molecules target MERTK, a key player in cancer progression and immune evasion, they exhibit distinct pharmacological profiles. This compound is characterized by its high selectivity for MERTK, whereas sitravatinib is a multi-kinase inhibitor with a broader target spectrum. This comparison aims to equip researchers with the necessary information to make informed decisions for their preclinical and clinical investigations.
At a Glance: Key Differences
| Feature | This compound | Sitravatinib |
| Primary Characteristic | Highly selective MERTK inhibitor | Multi-kinase inhibitor |
| MERTK Potency | Sub-nanomolar | Low nanomolar |
| Kinase Selectivity | Narrow, focused on MERTK | Broad, targets multiple RTKs |
| Therapeutic Strategy | Precise targeting of MERTK-driven pathways | Broader targeting of multiple oncogenic pathways |
Quantitative Data Comparison
The following tables summarize the in vitro potency and kinase selectivity of this compound and sitravatinib based on publicly available experimental data.
Table 1: In Vitro Potency Against MERTK
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| This compound | Biochemical | 0.9 | 0.19 | [1] |
| Sitravatinib | Biochemical | 2 | Not Reported |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Kinase Selectivity Profile
This compound is a highly selective MERTK inhibitor with an excellent Ambit selectivity score (S50 at 100 nM = 0.041), indicating minimal off-target activity against a broad panel of kinases.[1] It is significantly more selective for MERTK over the other TAM family members, Axl and Tyro3.
Sitravatinib is a multi-kinase inhibitor targeting several receptor tyrosine kinases (RTKs) implicated in cancer.
| Target Kinase | IC50 (nM) |
| MERTK | 2 |
| AXL | 1.5 |
| TYRO3 | Not Reported |
| VEGFR2 | 5 |
| c-Met | 20 |
| RET | Not Reported |
| KIT | 6 |
This table presents a selection of key targets for sitravatinib and is not exhaustive.
MERTK Signaling Pathway and Inhibition
MERTK, upon activation by its ligands Gas6 or Protein S, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and migration, while also suppressing the innate immune response. Both this compound and sitravatinib inhibit MERTK's kinase activity, thereby blocking these downstream effects.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Biochemical Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
-
Reagents and Materials: Purified recombinant MERTK kinase domain, ATP, appropriate peptide substrate, kinase assay buffer, test compounds (this compound or sitravatinib) at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The MERTK enzyme is incubated with serially diluted test compounds in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of a mixture of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.
Cell-Based MERTK Phosphorylation Assay
This assay measures the ability of a compound to inhibit MERTK autophosphorylation in a cellular context.
-
Cell Culture: A human cell line endogenously or ectopically expressing MERTK (e.g., MOLM-13 acute myeloid leukemia cells) is cultured to an appropriate density.
-
Procedure:
-
Cells are serum-starved to reduce basal receptor tyrosine kinase activity.
-
The cells are then pre-incubated with various concentrations of this compound or sitravatinib.
-
MERTK is stimulated with its ligand, Gas6, for a short period to induce autophosphorylation.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
-
Analysis: The levels of phosphorylated MERTK (p-MERTK) and total MERTK are quantified using methods such as Western blotting or an ELISA-based assay. The ratio of p-MERTK to total MERTK is calculated and plotted against the inhibitor concentration to determine the cellular IC50.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or orthotopically implanted with human cancer cells expressing MERTK.
-
Procedure:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound or sitravatinib is administered to the treatment groups, typically via oral gavage, at predetermined doses and schedules. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be further analyzed for target engagement (e.g., p-MERTK levels) and other biomarkers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Experimental Workflow for MERTK Inhibitor Comparison
The following diagram illustrates a typical workflow for the preclinical comparison of MERTK inhibitors.
Summary and Conclusion
This compound and sitravatinib represent two distinct strategies for targeting MERTK in cancer therapy. This compound, with its high potency and selectivity, is an ideal tool for elucidating the specific roles of MERTK in cancer biology and as a therapeutic agent in tumors highly dependent on MERTK signaling. Its focused activity profile may translate to a more favorable safety profile with fewer off-target effects.
Sitravatinib, as a multi-kinase inhibitor, offers the potential to simultaneously block several oncogenic pathways, which may be advantageous in tumors with complex and redundant signaling networks or as a strategy to overcome resistance to more targeted therapies. Its broader activity, however, may also be associated with a different side-effect profile.
The choice between a highly selective inhibitor like this compound and a multi-targeted agent like sitravatinib will depend on the specific research question, the cancer type under investigation, and the overall therapeutic strategy. This guide provides the foundational data and experimental context to aid in this critical decision-making process.
References
A Comparative Analysis of UNC5293 and Other MERTK Inhibitors on Selectivity
An Objective Guide for Researchers in Drug Development
The MER tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, has emerged as a significant target in oncology. Its aberrant expression and signaling are implicated in promoting tumor survival, proliferation, metastasis, and chemoresistance. Consequently, the development of small molecule inhibitors targeting MERTK is an area of intense research. A critical parameter for the therapeutic success and safety of these inhibitors is their selectivity. High selectivity minimizes off-target effects, which can lead to toxicity or confound experimental results. This guide provides a detailed comparison of the selectivity profile of UNC5293 against other notable MERTK inhibitors, supported by experimental data and methodologies.
Comparative Selectivity of MERTK Inhibitors
The potency and selectivity of kinase inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against the primary target and other kinases. A lower value indicates higher potency. Selectivity is often expressed as a ratio of IC50 values for off-target kinases versus the primary target.
The following table summarizes the biochemical potency of this compound and several other MERTK inhibitors against MERTK and key related kinases, particularly other TAM family members (Axl, Tyro3) and the frequently co-targeted FLT3.
| Inhibitor | MERTK IC50 (nM) | MERTK Ki (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) | FLT3 IC50 (nM) | Notes |
| This compound | 0.9[1][2][3] | 0.19[1][3][4][5] | - | - | 170 (cellular)[2] | Highly potent and selective for MERTK. Excellent kinome selectivity score (S50(100nM) = 0.041).[4][5] |
| UNC2025 | 0.46 - 2.7[1][6][7][8] | 0.16[7][8] | 122[6][7] | 5.83[6] | 0.35 - 14[1][6][7][8] | Potent dual MERTK/FLT3 inhibitor with >45-fold selectivity for MERTK over Axl.[6][7] |
| MRX-2843 | 1.3[1][9][10] | - | - | - | 0.64[1][9][10] | Orally active dual MERTK/FLT3 inhibitor.[1][9][10] |
| UNC2250 | 1.7[1][11][12][13] | - | 270[12] | 100[12] | - | Potent and selective for MERTK, with ~160-fold selectivity over Axl and ~60-fold over Tyro3.[1][11][13] |
| LDC1267 | <5[1][14][15] | - | 29[1][14][15][16] | 8[1][14][15][16] | - | Highly selective pan-TAM inhibitor.[1][15] |
| Merestinib | 10[1][17][18] | 2 (c-Met)[17][18] | 2[17][18] | 28[17] | 7[1][17][18] | Multi-kinase inhibitor targeting MET, TAM kinases, FLT3, and others.[17][18][19][20][21] |
| Sitravatinib (B1680992) | - | - | - | - | - | Spectrum-selective inhibitor targeting TAM and split kinase families (VEGFR, MET, RET, KIT).[22][23][24][25][26] |
Note: IC50 and Ki values can vary between different assay formats and conditions. Data is compiled from multiple sources for comparison.
From the data, this compound emerges as a highly potent and specific MERTK inhibitor. Its subnanomolar IC50 and Ki values, combined with a very favorable kinome selectivity score, distinguish it from other compounds.[1][3][4][5] While dual inhibitors like UNC2025 and MRX-2843 are potent against both MERTK and FLT3, which can be advantageous in certain cancers like AML, they are less selective for MERTK alone.[7][27] UNC2250 also demonstrates high selectivity for MERTK over its TAM kinase counterparts, Axl and Tyro3.[11][12][13] In contrast, inhibitors like Merestinib and Sitravatinib are multi-targeted, designed to inhibit a broader spectrum of kinases, which can be a different therapeutic strategy but comes at the cost of MERTK-specific selectivity.[17][22]
MERTK Signaling Pathway
Understanding the MERTK signaling pathway is crucial for contextualizing the action of these inhibitors. MERTK activation, typically by ligands such as Gas6 or Protein S, leads to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are pivotal for cell survival, proliferation, and migration. Inhibitors block the ATP-binding site of the MERTK kinase domain, preventing this phosphorylation cascade.
Caption: Simplified MERTK signaling cascade.
Experimental Protocols for Determining Inhibitor Selectivity
The data presented in this guide are derived from various robust experimental assays designed to measure kinase-inhibitor interactions. Below are the methodologies for key experiments.
1. Kinase Inhibition Assay (IC50 Determination)
-
Principle: This biochemical assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. It directly assesses the potency of the compound against the purified enzyme.
-
Generalized Protocol:
-
Reaction Setup: A reaction mixture is prepared in a multi-well plate containing the purified kinase, a specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: The test inhibitor is added in a series of dilutions to different wells. Control wells with no inhibitor (100% activity) and a potent broad-spectrum inhibitor (0% activity) are included.
-
Incubation: The reaction is incubated at a controlled temperature to allow for substrate phosphorylation by the kinase.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based antibody detection of the phosphopeptide.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.
-
2. KINOMEscan™ Profiling (Selectivity Screening)
-
Principle: This is a high-throughput affinity binding assay that quantifies the interaction of a test compound against a large panel of kinases (often over 400). It does not measure enzymatic inhibition but rather the ability of the compound to displace a ligand from the kinase's ATP-binding site.[28][29][30]
-
Generalized Protocol:
-
Assay Components: The assay uses three main components: DNA-tagged kinases, a ligand immobilized on a solid support (like beads), and the test compound.[28]
-
Competition Assay: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[28]
-
Quantification: After an incubation and wash step, the amount of kinase remaining bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[28]
-
Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates a stronger interaction between the compound and the kinase. This data is used to generate a kinome-wide selectivity profile.
-
3. Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is a biophysical method that measures the engagement of a drug with its target protein within a cellular environment. The binding of a ligand (inhibitor) stabilizes the target protein, leading to an increase in its thermal stability (melting temperature).[31][32][33][34]
-
Generalized Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.[31]
-
Heat Challenge: The treated cells are heated to a range of temperatures.[31][32]
-
Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the heat-induced aggregated proteins by centrifugation.[31][32]
-
Protein Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.[31][32]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[34]
-
Caption: General workflow for inhibitor characterization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Merestinib - Wikipedia [en.wikipedia.org]
- 21. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors [escholarship.org]
- 24. "1191O MRTX-500: Phase II trial of sitravatinib (sitra) + nivolumab (ni" by T A. Leal, D Berz et al. [scholarlycommons.henryford.com]
- 25. tandfonline.com [tandfonline.com]
- 26. JCI Insight - Sitravatinib potentiates immune checkpoint blockade in refractory cancer models [insight.jci.org]
- 27. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. chayon.co.kr [chayon.co.kr]
- 29. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 31. benchchem.com [benchchem.com]
- 32. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 33. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. annualreviews.org [annualreviews.org]
Validating UNC5293 Target Engagement In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing that a therapeutic compound reaches and interacts with its intended target within a living organism is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of the validation of in vivo target engagement for UNC5293, a potent and highly selective inhibitor of the MER receptor tyrosine kinase (MERTK), and compares its performance with other alternative MERTK inhibitors.
This compound is a small molecule inhibitor that selectively targets MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MERTK is overexpressed in numerous cancers and plays a crucial role in tumor cell survival and proliferation, as well as in suppressing the innate immune response.[2][3][4] By inhibiting MERTK, this compound aims to directly induce tumor cell death and stimulate an anti-tumor immune response.[2] Validating that this compound effectively engages MERTK in vivo is paramount for understanding its mechanism of action and correlating target occupancy with therapeutic efficacy.[5]
Comparative Analysis of MERTK Inhibitors
To provide a comprehensive perspective, this guide compares this compound with other known MERTK inhibitors. The following table summarizes their in vitro potency and key in vivo characteristics.
| Compound | Target(s) | In Vitro Potency (IC50/Ki) | In Vivo Model | Key In Vivo Findings |
| This compound | MERTK | IC50: 0.9 nM, Ki: 0.19 nM[6][1] | Orthotopic 697 B-ALL mice xenografts[6] | Effectively inhibits MERTK phosphorylation in bone marrow leukemia cells.[6][4] |
| Sitravatinib | MERTK, Axl, Tyro3 | Not specified in results | Hepatocellular carcinoma mouse model[7] | Effectively inhibited the viability of Res1-6 cells in vitro.[7] |
| UNC2541 | MERTK | Not specified in results | Hepatocellular carcinoma mouse model[7] | Effectively inhibited the viability of Res1-6 cells in vitro.[7] |
| UNC1267 | MERTK | Not specified in results | Hepatocellular carcinoma mouse model[7] | Effectively inhibited the viability of Res1-6 cells in vitro.[7] |
| MRX-2843 | MERTK | Not specified in results | Ewing sarcoma model | Enhances chemotherapy efficacy to suppress tumor growth. |
Methodologies for In Vivo Target Engagement Validation
Several robust methods are employed to validate the in vivo target engagement of kinase inhibitors like this compound. The choice of method depends on the specific research question, the availability of reagents, and the desired quantitative output.
1. Biomarker Analysis (Pharmacodynamics): This is a widely used indirect method to assess target engagement. For MERTK, a key downstream biomarker is the phosphorylation level of MERTK itself (p-MERTK). A reduction in p-MERTK in tissues or cells from a treated animal indicates that the inhibitor has reached its target and is exerting its intended biological effect.
2. Cellular Thermal Shift Assay (CETSA®): CETSA® is a powerful technique that directly measures the physical interaction between a drug and its target protein in a cellular or tissue context.[8][9] The principle is based on the thermal stabilization of the target protein upon ligand binding. This method can provide direct evidence of target engagement in tissues from preclinical animal models.[9]
3. Positron Emission Tomography (PET) Imaging: This non-invasive imaging technique can visualize and quantify the distribution and target occupancy of a radiolabeled drug in real-time within a living organism. Researchers have developed radiolabeled agents based on the this compound scaffold to directly measure MERTK expression and engagement non-invasively.[10]
Experimental Protocols
Protocol 1: Western Blot Analysis of MERTK Phosphorylation
This protocol outlines the steps to assess MERTK phosphorylation in tumor tissue from a xenograft model treated with this compound.
1. Animal Model and Dosing:
- Establish tumor xenografts in immunocompromised mice (e.g., NOD/SCID) using a MERTK-expressing cell line (e.g., 697 B-ALL).
- Administer this compound orally at a specified dose (e.g., 120 mg/kg).[6]
- Include a vehicle control group.
2. Tissue Collection and Lysate Preparation:
- At a predetermined time point post-dosing, euthanize the mice and excise the tumor tissue.
- Homogenize the tissue in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
- Incubate the membrane with a primary antibody specific for phosphorylated MERTK (p-MERTK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total MERTK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
4. Data Analysis:
- Quantify the band intensities for p-MERTK and total MERTK.
- Normalize the p-MERTK signal to the total MERTK signal.
- Compare the normalized p-MERTK levels between the this compound-treated and vehicle-treated groups to determine the extent of target inhibition.
Visualizations
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo target engagement validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chapelhill.portals.in-part.com [chapelhill.portals.in-part.com]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disruption of MerTK increases the efficacy of checkpoint inhibitor by enhancing ferroptosis and immune response in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 9. pelagobio.com [pelagobio.com]
- 10. The Synthesis and Initial Evaluation of MerTK Targeted PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
UNC5293: A Comparative Guide to its Selectivity for Axl and Tyro3 Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor UNC5293 and its selectivity against the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases, with a specific focus on Axl and Tyro3. This compound is a potent, orally available, and highly selective inhibitor of MerTK (c-Mer Tyrosine Kinase)[1][2][3]. While its primary target is MerTK, understanding its activity against other TAM family members is crucial for its development as a selective therapeutic agent.
Quantitative Analysis of Kinase Inhibition
This compound demonstrates significant selectivity for MerTK over other kinases, including its family members Axl and Tyro3. The inhibitory activity of this compound is summarized in the table below.
| Kinase Target | This compound IC50 (nM) | This compound Ki (pM) | Reference Compound (UNC2250) Selectivity Fold (MerTK vs. Axl/Tyro3) | Reference Compound (INCB081776) IC50 (nM) |
| MerTK | 0.9[1] | 190[1] | - | 3.17 |
| Axl | >1000 | Not Reported | ~160 | 0.61 |
| Tyro3 | >1000 | Not Reported | ~60 | 101 |
Data for this compound against Axl and Tyro3 are based on the primary publication "this compound, a potent, orally available and highly MERTK-selective inhibitor" and indicate significantly weaker inhibition compared to MerTK. For context, selectivity data for other TAM inhibitors, UNC2250 and INCB081776, are included to provide a comparative landscape of selectivity profiles within this inhibitor class.
Experimental Protocols
The determination of the inhibitory activity of this compound was performed using a biochemical kinase assay. The general principles of such an assay are outlined below.
Biochemical Kinase Assay for IC50 Determination
Objective: To measure the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the enzymatic activity of a target kinase (e.g., Axl, Tyro3, MerTK).
Materials:
-
Recombinant human kinase enzymes (Axl, Tyro3, MerTK)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radio-labeled (e.g., ³³P-ATP) or non-radiolabeled for detection via other methods
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
Inhibitor compound (this compound) at various concentrations
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radioactive assays)
-
Scintillation counter or plate reader for detection
Procedure:
-
Preparation of Reagents: All reagents are prepared in the assay buffer. A dilution series of the inhibitor this compound is prepared.
-
Kinase Reaction:
-
The recombinant kinase, substrate peptide, and the inhibitor at a specific concentration are added to the wells of a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Termination of Reaction: The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA.
-
Detection of Kinase Activity:
-
For Radioactive Assays: An aliquot of the reaction mixture is spotted onto phosphocellulose paper. The paper is washed to remove unincorporated ³³P-ATP. The amount of incorporated radiolabel into the substrate peptide is quantified using a scintillation counter.
-
For Non-Radioactive Assays (e.g., Microcapillary Electrophoresis - MCE): The reaction products are analyzed by MCE, which separates the phosphorylated and unphosphorylated substrate based on charge and size. The amount of product is quantified.
-
-
Data Analysis:
-
The percentage of kinase activity is calculated for each inhibitor concentration relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
TAM Receptor Signaling Pathway
The TAM family of receptor tyrosine kinases (Tyro3, Axl, MerTK) are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S. This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate key cellular processes such as proliferation, survival, and immune response.
Caption: Simplified TAM receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic screening against a panel of kinases.
Caption: Workflow for determining the kinase selectivity profile of an inhibitor.
References
A Comparative Review of UNC Series MERTK Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating biological pathways and validating novel therapeutic targets. This guide provides a comparative analysis of key UNC series MERTK inhibitors, including UNC2025, UNC2881, UNC5293, and the pan-TAM inhibitor UNC4241. The information is presented to facilitate the selection of the most suitable inhibitor for specific research needs, with a focus on potency, selectivity, and cellular activity.
Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase (MERTK) is a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases. Aberrant MERTK signaling has been implicated in a variety of cancers, promoting tumor cell survival, proliferation, and chemoresistance. As such, MERTK has emerged as a promising therapeutic target, and a number of small molecule inhibitors have been developed to probe its function and therapeutic potential. The University of North Carolina at Chapel Hill (UNC) has been a key contributor to the development of a series of potent and selective MERTK inhibitors.
Comparative Analysis of UNC Series MERTK Inhibitors
The following tables summarize the key quantitative data for UNC2025, UNC2881, this compound, and UNC4241, focusing on their inhibitory activity against MERTK and other relevant kinases.
Table 1: In Vitro Inhibitory Activity of UNC Series MERTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| UNC2025 | MERTK | 0.46 - 2.7 | 0.16 | Dual MERTK/FLT3 inhibitor.[1][2][3] |
| FLT3 | 0.35 - 0.8 | - | [1][3] | |
| AXL | 1.65 - 122 | 13.3 | [1][3][4] | |
| TYRO3 | 5.83 - 301 | - | [1][4] | |
| UNC2881 | MERTK | 22 | - | Selective for MERTK over other TAM kinases. |
| AXL | 360 | - | ||
| TYRO3 | 250 | - | ||
| This compound | MERTK | 0.9 | 0.19 | Highly selective for MERTK. |
| FLT3 | 170 | - | ||
| UNC4241 | MERTK | 1.4 | - | Pan-TAM inhibitor.[5] |
| AXL | 5.4 | - | [5] | |
| TYRO3 | 2.3 | - | [5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Cellular Activity and Pharmacokinetic Properties
| Inhibitor | Cell-Based IC50 (MERTK Phosphorylation) | Oral Bioavailability (Mouse) | Half-life (Mouse) | Key Features |
| UNC2025 | 2.7 nM (697 B-ALL cells)[2] | 100%[4] | 3.8 h[4] | Potent dual MERTK/FLT3 inhibitor with excellent oral bioavailability. |
| UNC2881 | 22 nM (697 B-ALL cells) | - | - | Selective MERTK inhibitor. |
| This compound | 9.4 nM (697 B-ALL cells) | 58% | 7.8 h | Highly selective MERTK inhibitor with good oral bioavailability and longer half-life. |
| UNC4241 | - | - | - | Pan-TAM inhibitor, useful for studying the combined role of TAM kinases.[5] |
MERTK Signaling Pathway
MERTK signaling is initiated by the binding of its ligands, primarily Gas6 (Growth arrest-specific 6) and Protein S, which bridge the kinase to phosphatidylserine (B164497) on the surface of apoptotic cells. This ligand-mediated dimerization leads to autophosphorylation of the intracellular kinase domain and the activation of downstream signaling cascades. These pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, are crucial for cell survival, proliferation, and migration.[6][7][8][9][10][11][12][13]
Caption: MERTK signaling pathway and points of inhibition.
Experimental Workflows
The evaluation of MERTK inhibitors typically follows a standardized workflow, progressing from in vitro biochemical and cellular assays to in vivo models to assess efficacy and pharmacokinetic properties.
Caption: General experimental workflow for MERTK inhibitor evaluation.
Detailed Experimental Protocols
Western Blot for MERTK Phosphorylation
This protocol is used to determine the inhibitory effect of UNC series compounds on MERTK autophosphorylation in a cellular context.
Materials:
-
MERTK-expressing cancer cell line (e.g., 697 B-ALL)
-
UNC series MERTK inhibitor (e.g., UNC2025)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate MERTK-expressing cells and allow them to adhere overnight. Treat cells with various concentrations of the MERTK inhibitor or vehicle (DMSO) for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.[14][15][16][17]
Cell Viability Assay (MTT/MTS)
This assay measures the effect of MERTK inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
UNC series MERTK inhibitor
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the MERTK inhibitor or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. If using MTT, add the solubilization solution.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18][19]
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the in vivo efficacy of MERTK inhibitors in a tumor-bearing mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
UNC series MERTK inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the MERTK inhibitor or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[20][21][22]
Conclusion
The UNC series of MERTK inhibitors provides a valuable toolkit for cancer research. UNC2025 is a potent dual MERTK/FLT3 inhibitor with excellent oral bioavailability, making it suitable for both in vitro and in vivo studies. UNC2881 offers selectivity for MERTK over other TAM family members. This compound is a highly selective MERTK inhibitor with a favorable pharmacokinetic profile, ideal for studies requiring precise targeting of MERTK. Finally, UNC4241 serves as a useful tool for investigating the broader roles of the TAM family in cancer biology. The choice of inhibitor will depend on the specific experimental question, with considerations for the desired selectivity profile and the experimental system being used. This guide provides the necessary data and protocols to make an informed decision for advancing research into MERTK-targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TAM Family Receptor kinase inhibition reverses MDSC-mediated suppression and augments anti-PD-1 therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. MERTK Antibody - Novatein Biosciences [novateinbio.com]
- 10. MerTK Expression and ERK Activation Are Essential for the Functional Maturation of Osteopontin‐Producing Reparative Macrophages After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MERTK Inhibition as a Targeted Novel Cancer Therapy [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. MERTK tyrosine kinase receptor together with TIM4 phosphatidylserine receptor mediates distinct signal transduction pathways for efferocytosis and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
UNC5293 in Combination with Chemotherapy: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the MERTK inhibitor UNC5293 when used in combination with standard chemotherapy agents. Due to the limited availability of public data on this compound in combination with paclitaxel (B517696) or doxorubicin (B1662922), this guide leverages extensive data from studies on UNC2025, a structurally and functionally similar MERTK inhibitor, to provide a robust comparative analysis. This approach allows for an informed assessment of the potential of this compound as a chemosensitizing agent.
Introduction to this compound and MERTK Inhibition
This compound is a potent and highly selective small molecule inhibitor of MERTK (MER Tyrosine Kinase), a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[1][2] MERTK is overexpressed in various cancers and its activation is associated with tumor progression, metastasis, and resistance to therapy.[3] MERTK signaling promotes cancer cell survival and proliferation through downstream pathways including PI3K/AKT, MAPK/ERK, and JAK/STAT.[4][5] Inhibition of MERTK is a promising therapeutic strategy to directly inhibit tumor growth and to overcome resistance to conventional chemotherapies.
Efficacy of MERTK Inhibition in Combination with Chemotherapy
Quantitative Data Summary
The following table summarizes the in vivo efficacy of the MERTK inhibitor UNC2025 in combination with methotrexate (B535133) in a B-cell acute lymphoblastic leukemia (B-ALL) xenograft model.
| Treatment Group | Median Survival (days) | Tumor Burden Reduction (vs. Vehicle) | Statistical Significance (vs. Vehicle) |
| Vehicle | 34 | - | - |
| Methotrexate (1 mg/kg) | 61.5 | Significant | p < 0.001 |
| UNC2025 (75 mg/kg) | 72 | Significant | p < 0.0001 |
| UNC2025 + Methotrexate | 103.5 | Significant | p < 0.0001 |
Data extracted from a study by Linger et al. (2017) on UNC2025 in a 697 B-ALL xenograft model.
Experimental Protocols
In Vivo Xenograft Model for Combination Therapy (UNC2025 and Methotrexate)
This protocol is based on the study by Linger et al. (2017) evaluating UNC2025 and methotrexate in a leukemia xenograft model and serves as a representative experimental design for assessing MERTK inhibitor-chemotherapy combinations.
Cell Lines and Culture:
-
697 B-ALL cells were used.
Animal Model:
-
NOD/SCID gamma (NSG) mice were utilized.
Xenograft Establishment:
-
697 B-ALL cells were injected intravenously into NSG mice.
Treatment Regimen:
-
Once leukemia was established (day 12 post-injection), mice were randomized into four treatment groups (n=10 per group).
-
Vehicle Group: Received saline orally once daily and DMSO intraperitoneally on two consecutive days per week.
-
UNC2025 Monotherapy Group: Received 75 mg/kg UNC2025 orally once daily.
-
Methotrexate Monotherapy Group: Received 1 mg/kg methotrexate intraperitoneally on two consecutive days per week for six weeks.
-
Combination Therapy Group: Received 75 mg/kg UNC2025 orally once daily and 1 mg/kg methotrexate intraperitoneally on two consecutive days per week for six weeks.
Efficacy Evaluation:
-
Tumor burden was monitored using bioluminescent imaging.
-
Overall survival was recorded, and Kaplan-Meier survival curves were generated.
-
Statistical analysis was performed using a log-rank test for survival and ANOVA for tumor burden.
Signaling Pathways and Experimental Workflows
MERTK Signaling Pathway
MERTK activation by its ligand, Gas6, triggers a cascade of downstream signaling events that promote cell survival and proliferation. Inhibition of MERTK by this compound blocks these pro-tumorigenic signals.
Caption: MERTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Combination Study
The following diagram illustrates the typical workflow for a preclinical in vivo study evaluating the combination of a MERTK inhibitor and a chemotherapeutic agent.
Caption: Workflow for in vivo evaluation of this compound and chemotherapy combination.
Comparison with Alternative Therapeutic Strategies
The development of resistance to chemotherapy is a major clinical challenge. Besides MERTK inhibition, several other strategies are being explored to sensitize cancer cells to chemotherapy.
| Therapeutic Strategy | Mechanism of Action | Examples of Agents | Preclinical/Clinical Status |
| AXL Inhibition | AXL, another TAM kinase, is also implicated in chemoresistance. Its inhibition can re-sensitize tumors to chemotherapy. | Bemcentinib, Gilteritinib | Preclinical and clinical trials are ongoing for various cancers, often in combination with chemotherapy or immunotherapy. |
| Gas6 Inhibition | Blocking the ligand for both MERTK and AXL can inhibit the signaling of both receptors, potentially leading to a broader anti-tumor effect. | AVB-S6-500 (a Gas6 neutralizing antibody) | Preclinical studies have shown that Gas6 inhibition can enhance the efficacy of chemotherapy and PARP inhibitors. |
Conclusion
The available preclinical data, primarily from studies on the closely related MERTK inhibitor UNC2025, strongly support the hypothesis that this compound can act as a potent chemosensitizing agent. The combination of MERTK inhibition with standard chemotherapy regimens holds significant promise for improving therapeutic outcomes in various cancers. Further preclinical studies specifically evaluating this compound in combination with agents like paclitaxel and doxorubicin are warranted to confirm these findings and to define optimal dosing and scheduling for future clinical translation. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MerTK modulators and how do they work? [synapse.patsnap.com]
UNC5293: A Comparative Analysis of Kinase Cross-Reactivity
UNC5293 is a potent and highly selective inhibitor of MER receptor tyrosine kinase (MERTK), a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases.[1][2][3][4][5][6][7][8] MERTK is a key therapeutic target in various human cancers, and its inhibition can lead to direct tumor cell killing and stimulation of the innate immune response.[2][4][6][8] This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by available experimental data.
Potency and Selectivity Profile of this compound
This compound demonstrates subnanomolar inhibitory activity against MERTK.[4][8] Its selectivity has been assessed against other kinases, particularly members of the TAM family and FLT3. The compound exhibits significantly lower potency against these kinases, highlighting its specificity for MERTK.
| Kinase Target | Measurement | Value (nM) |
| MERTK | IC50 | 0.9 |
| MERTK | Ki | 0.19 |
| FLT3 | IC50 | 170 |
| Axl | - | Less active |
| Tyro3 | - | Less active |
Data sourced from MedchemExpress and Selleck Chemicals.[1][5][7]
A broader assessment of this compound's selectivity was performed using the Ambit KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The selectivity score (S50) at a 100 nM concentration was determined to be 0.041, indicating a very high degree of selectivity across the kinome.[2][3][4][6][8]
MERTK Signaling Pathway and Inhibition by this compound
MERTK activation, typically initiated by its ligands Gas6 or Protein S, leads to receptor dimerization and autophosphorylation. This triggers downstream signaling cascades, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, and suppression of the immune response. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of MERTK and thereby inhibiting these downstream oncogenic signals.
Caption: MERTK signaling pathway and its inhibition by this compound.
Experimental Methodologies
The determination of kinase inhibitor potency and selectivity involves various biochemical and cell-based assays. Below are representative protocols for such experiments.
Biochemical Kinase Inhibition Assay (e.g., Radiometric or Luminescence-Based)
This type of assay directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., MERTK)
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (typically in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP for radiometric assays or unlabeled for luminescence assays)
-
Kinase reaction buffer
-
Assay plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphocellulose paper for radiometric assays, Kinase-Glo® reagent for luminescence assays)
-
Plate reader (scintillation counter or luminometer)
2. Experimental Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
3. Data Analysis: The raw data (e.g., radioactive counts or luminescence intensity) are converted to percent inhibition relative to a vehicle control (DMSO). The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated by fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Target Engagement Assay (e.g., NanoBRET™)
Cell-based assays measure the ability of a compound to interact with its target within a cellular environment, providing a more physiologically relevant assessment. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a target protein in living cells.
1. Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the kinase's active site. When the tracer is bound, bioluminescence resonance energy transfer (BRET) occurs. A test compound that competes with the tracer for binding to the kinase will disrupt BRET in a dose-dependent manner.
2. Experimental Workflow:
Caption: Workflow for a NanoBRET™ cell-based assay.
3. Data Analysis: The BRET ratio is calculated and normalized to controls. The IC50 value is determined by plotting the normalized BRET signal against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of MERTK. The available data from both targeted kinase assays and broad kinome profiling demonstrate its high specificity, which is a desirable characteristic for a therapeutic agent, as it can minimize off-target effects and associated toxicities. The experimental protocols outlined provide a framework for the quantitative assessment of kinase inhibitor cross-reactivity, which is a critical component of drug discovery and development.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UNC5293 and UNC2025 in MERTK-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors, UNC5293 and UNC2025, targeting the MERTK receptor tyrosine kinase, a key player in the pathogenesis of various cancers. This document summarizes their performance based on available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in research and development decisions.
Introduction to MERTK in Oncology
MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is aberrantly expressed or overexpressed in a wide array of malignancies, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), glioblastoma, and melanoma.[1][2][3] Its activation, often triggered by ligands such as Gas6 and Protein S, initiates downstream signaling cascades that promote cancer cell proliferation, survival, migration, and chemoresistance.[1][3][4] Consequently, MERTK has emerged as a promising therapeutic target for cancer intervention.[2][5]
Comparative Performance of this compound and UNC2025
This compound and UNC2025 are both potent inhibitors of MERTK, yet they exhibit distinct selectivity profiles and have been characterized in different preclinical settings. The following tables summarize their key pharmacological parameters.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | UNC2025 |
| MERTK Ki | 190 pM[6][7] | 160 pM[8] |
| MERTK IC50 (enzymatic) | 0.9 nM[6][9] | 0.74 nM[10] |
| MERTK IC50 (cellular) | 9.4 nM (697 B-ALL cells)[6] | 2.7 nM (697 B-ALL cells)[8][11] |
| FLT3 IC50 (enzymatic) | - | 0.8 nM[10] |
| FLT3 IC50 (cellular) | 170 nM (SEM B-ALL cells)[6] | 14 nM (Molm-14 cells)[8] |
| Axl IC50 (enzymatic) | - | 122 nM[10][11] |
| Tyro3 IC50 (enzymatic) | - | - |
| Selectivity Highlight | Highly selective for MERTK over other TAM kinases and FLT3.[6][12] | Potent dual inhibitor of MERTK and FLT3.[8][10] |
Table 2: Preclinical Pharmacokinetics in Mice
| Parameter | This compound | UNC2025 |
| Administration Route | Oral[6][12] | Oral[8][10] |
| Half-life (t1/2) | 7.8 hours[6][12] | 3.8 hours[10] |
| Oral Bioavailability (F%) | 58%[6][12] | 100%[10] |
| Cmax (at 3 mg/kg) | 9.2 µM[6] | 1.6 µM[10] |
| AUClast (at 3 mg/kg) | 2.5 hµM[6] | 9.2 hµM[10] |
MERTK Signaling Pathway
MERTK activation leads to the recruitment and phosphorylation of several downstream effector proteins, culminating in the activation of multiple pro-oncogenic signaling pathways. A simplified representation of the MERTK signaling cascade is depicted below.
Caption: Simplified MERTK signaling pathway in cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and UNC2025.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified kinases.
-
Methodology: Recombinant MERTK, FLT3, Axl, and Tyro3 kinase domains are incubated with a range of inhibitor concentrations and a fluorescently labeled ATP substrate. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a fluorescence-based detection method. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cellular MERTK Phosphorylation Assay
-
Objective: To assess the ability of the inhibitors to block MERTK autophosphorylation in a cellular context.
-
Methodology: MERTK-expressing cancer cell lines (e.g., 697 B-ALL) are treated with varying concentrations of the inhibitor for a specified duration (e.g., 1 hour). Following treatment, cells are lysed, and protein extracts are subjected to Western blotting. Phosphorylated MERTK (p-MERTK) and total MERTK levels are detected using specific antibodies. The intensity of the p-MERTK band relative to total MERTK is quantified to determine the IC50 for cellular MERTK inhibition.[8][11]
Downstream Signaling Analysis
-
Objective: To evaluate the impact of MERTK inhibition on downstream signaling pathways.
-
Methodology: Similar to the cellular phosphorylation assay, MERTK-expressing cells are treated with the inhibitor. Cell lysates are then analyzed by Western blotting for the phosphorylation status of key downstream signaling molecules such as AKT, ERK1/2, and STAT6.[10][11]
Cell Viability and Apoptosis Assays
-
Objective: To determine the effect of the inhibitors on cancer cell growth and survival.
-
Methodology:
-
Viability: Cancer cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 48-72 hours). Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Apoptosis: Apoptosis induction is measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Methodology:
-
Model: Immunocompromised mice (e.g., NSG mice) are subcutaneously or orthotopically implanted with human cancer cells (e.g., 697 B-ALL).
-
Treatment: Once tumors are established, mice are treated with the inhibitor (e.g., via oral gavage) or vehicle control.
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume or through bioluminescence imaging. Survival of the mice is also recorded.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess target engagement (e.g., MERTK phosphorylation) by Western blotting or immunohistochemistry.[6][11]
-
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a MERTK inhibitor typically follows a structured workflow, from initial screening to in vivo efficacy studies.
Caption: A typical preclinical evaluation workflow for MERTK inhibitors.
Discussion and Conclusion
Both this compound and UNC2025 demonstrate potent MERTK inhibitory activity, but their distinct selectivity profiles suggest different therapeutic applications.
This compound stands out as a highly selective MERTK inhibitor.[6][12] This specificity may be advantageous in minimizing off-target effects and providing a more focused therapeutic window for cancers that are primarily driven by MERTK signaling. Its favorable pharmacokinetic properties, including a longer half-life, support its potential for in vivo applications.[6][12]
UNC2025 , on the other hand, is a potent dual inhibitor of MERTK and FLT3.[8][10] This dual activity could be particularly beneficial in malignancies where both kinases are co-activated or where FLT3 mutations are a known driver of the disease, such as in certain subtypes of AML.[8][11] The excellent oral bioavailability of UNC2025 is a significant asset for clinical development.[10]
The choice between these two inhibitors will likely depend on the specific cancer type and its underlying molecular drivers. For MERTK-dependent cancers without FLT3 involvement, the high selectivity of this compound may be preferred. In contrast, for cancers with co-activation of MERTK and FLT3, the dual inhibitory activity of UNC2025 presents a compelling therapeutic strategy.
Further head-to-head comparative studies in various MERTK-driven cancer models are warranted to fully elucidate the relative advantages of each inhibitor and to guide their clinical development. This guide serves as a foundational resource for researchers to understand the key characteristics of this compound and UNC2025 based on the currently available preclinical data.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a potent, orally available and highly MERTK-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
